molecular formula C20H24O6 B15596596 Eupahualin C

Eupahualin C

Cat. No.: B15596596
M. Wt: 360.4 g/mol
InChI Key: FAOCYDOPXMGUET-MMONGGQJSA-N
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Description

Eupahualin C is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,6E,10Z,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9-,13-7+,15-6+/t16-,17-,18+/m1/s1

InChI Key

FAOCYDOPXMGUET-MMONGGQJSA-N

Origin of Product

United States

Foundational & Exploratory

Isolation of Eupahualin C from Eupatorium hualienense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific research article detailing the isolation of Eupahualin C from Eupatorium hualienense was not accessible through the performed searches. Therefore, this guide provides a representative, in-depth experimental protocol synthesized from established methodologies for the isolation of similar sesquiterpene lactones from other Eupatorium species. Quantitative data presented is illustrative and should be treated as a general guideline.

Introduction

Eupatorium, a genus of flowering plants in the family Asteraceae, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a germacrane-type sesquiterpene lactone, is a constituent of Eupatorium hualienense. This technical guide outlines a comprehensive methodology for the isolation and purification of this compound, intended to aid researchers in natural product chemistry and drug discovery.

Experimental Protocols

This section details a representative protocol for the isolation of this compound from the aerial parts of Eupatorium hualienense.

Plant Material

Fresh aerial parts of Eupatorium hualienense are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then air-dried in the shade and pulverized to a coarse powder.

Extraction

The powdered plant material (e.g., 1.0 kg) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The extraction is typically carried out in percolation with fresh solvent every 24 hours for a total of 3-5 days. The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The majority of sesquiterpene lactones are expected to be in the ethyl acetate fraction. Each fraction is concentrated under reduced pressure.

Chromatographic Purification

The ethyl acetate fraction, being rich in sesquiterpene lactones, is subjected to a series of chromatographic techniques for the isolation of the target compound, this compound.

2.4.1. Silica (B1680970) Gel Column Chromatography

The dried EtOAc fraction (e.g., 50 g) is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column. The column is then eluted with a gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased (e.g., from 100:0 to 0:100 n-hexane:EtOAc). Fractions of a fixed volume (e.g., 500 mL) are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., n-hexane:EtOAc, 1:1) and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled together.

2.4.2. Sephadex LH-20 Column Chromatography

Fractions showing the presence of this compound (based on preliminary analysis or comparison with standards, if available) are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing pigments and other impurities.

2.4.3. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A typical mobile phase would be a gradient of methanol and water. The eluate is monitored with a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the pure compound.

Data Presentation

The following tables summarize the representative quantitative data for the isolation of this compound.

Table 1: Representative Yields from the Isolation Process

StepProductStarting Material (g)Yield (g)Yield (%)
ExtractionCrude Methanol Extract100012012.0
FractionationEthyl Acetate Fraction1205041.7
Column ChromatographyEnriched Fraction50510.0
Preparative HPLCPure this compound50.051.0

Table 2: Representative Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 500 MHz)Illustrative δ values (ppm): 6.25 (d, J=3.5 Hz), 5.50 (d, J=3.5 Hz), 5.10 (t, J=8.0 Hz), 4.80 (m), 2.10 (s), 1.85 (s), 1.70 (s)
¹³C NMR (CDCl₃, 125 MHz)Illustrative δ values (ppm): 170.5, 165.0, 140.0, 135.0, 125.0, 120.0, 85.0, 80.0, 65.0, 40.0, 30.0, 25.0, 20.0, 15.0
Mass Spectrometry (MS) Illustrative m/z: [M+H]⁺ calculated for C₂₀H₂₆O₇
UV λmax (MeOH) Illustrative nm: 210
IR νmax (KBr) Illustrative cm⁻¹: 3450 (OH), 1760 (γ-lactone), 1720 (ester), 1650 (C=C)

Mandatory Visualizations

Experimental Workflow

G Start Eupatorium hualienense (Aerial Parts) Pulverization Drying and Pulverization Start->Pulverization Extraction Methanol Extraction Pulverization->Extraction Concentration1 Concentration Extraction->Concentration1 Partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Concentration1->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (n-hexane/EtOAc gradient) EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 (Methanol) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18, MeOH/H2O gradient) Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Signaling Pathway

Many germacrane (B1241064) sesquiterpene lactones exhibit cytotoxic activity through the induction of apoptosis and inhibition of the NF-κB signaling pathway.

G cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Eupahualin_C This compound IKK IKK Complex Eupahualin_C->IKK Inhibits Mitochondrion Mitochondrion Eupahualin_C->Mitochondrion Induces Stress IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkB_IkappaB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) in Nucleus NFkB->NFkB_nucleus Translocation NFkB_IkappaB->NFkB Release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed cytotoxic mechanism of this compound.

Concluding Remarks

The isolation protocol described herein provides a robust framework for obtaining pure this compound from Eupatorium hualienense. The multi-step chromatographic purification is essential for separating this specific sesquiterpene lactone from a complex mixture of other phytochemicals. The cytotoxic potential of this compound, likely mediated through the induction of apoptosis and inhibition of pro-survival signaling pathways such as NF-κB, underscores its potential as a lead compound in the development of novel anticancer agents. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

Eupahualin C: A Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupahualin C is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from the plant Eupatorium hualienense, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and preliminary biological activity of this compound, based on available scientific literature.

Chemical Structure and Stereochemistry

This compound is classified as a germacrane (B1241064) sesquiterpene lactone. The germacrane skeleton is characterized by a ten-membered carbon ring. The definitive structure and stereochemistry of this compound were elucidated through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

The molecular formula of this compound is C₂₀H₂₄O₆, with a corresponding molecular weight of 360.4 g/mol . The structure features a complex, polycyclic system with multiple stereocenters. The absolute configuration of these chiral centers is crucial for its biological activity and has been determined through detailed analysis of spectroscopic data and often by comparison with related, known compounds.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR chemical shift data, which are critical for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly available in detail. Access to the original research publication is required for specific assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not publicly available in detail. Access to the original research publication is required for specific assignments.

Note: The specific chemical shifts and coupling constants are essential for confirming the identity and purity of this compound. Researchers should refer to the primary literature for the complete and assigned spectroscopic data.

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural source, Eupatorium hualienense, typically involves a multi-step extraction and chromatographic process. A general workflow is outlined below.

G A Dried and powdered aerial parts of Eupatorium hualienense B Extraction with an organic solvent (e.g., methanol (B129727) or ethanol) A->B C Concentration of the extract under reduced pressure B->C D Partitioning of the crude extract (e.g., between ethyl acetate (B1210297) and water) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (e.g., silica (B1680970) gel) E->F G Fraction Collection and Analysis (e.g., TLC) F->G H Further purification by High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound H->I G EC This compound IKK IKK Complex EC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Release (Blocked) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Initiation (Blocked)

The Biosynthesis of Eupalinolide C in Eupatorium Species: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide C, a germacrane (B1241064) sesquiterpenoid lactone isolated from Eupatorium species, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Eupalinolide C, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes a summary of quantitative data on related compounds in Eupatorium, detailed experimental protocols for key enzyme characterization, and visual diagrams of the biosynthetic pathway and experimental workflows. While the complete enzymatic cascade for Eupalinolide C has yet to be fully elucidated, this guide synthesizes the current knowledge on sesquiterpenoid lactone biosynthesis in the Asteraceae family to propose a scientifically grounded hypothetical pathway.

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of diverse secondary metabolites, including a variety of sesquiterpenoid lactones. These C15 terpenoids are characterized by a lactone ring and exhibit a wide range of biological activities. Among these, the eupalinolides, a series of germacrane sesquiterpenoid lactones isolated from Eupatorium lindleyanum, have been the subject of phytochemical and pharmacological studies. This guide focuses on the biosynthesis of a representative member of this family, Eupalinolide C.

The biosynthesis of sesquiterpenoid lactones is a complex process involving multiple enzymatic steps, starting from the universal C5 isoprene (B109036) units to the formation of the farnesyl diphosphate (B83284) (FPP) precursor, followed by cyclization, a series of oxidative modifications, and often, acylation. This document will delineate the proposed biosynthetic route to Eupalinolide C, drawing parallels from well-characterized pathways of similar compounds in related plant species.

Putative Biosynthetic Pathway of Eupalinolide C

The biosynthesis of Eupalinolide C is proposed to proceed through the following key stages, originating from the primary isoprenoid building blocks.

Formation of Farnesyl Diphosphate (FPP)

The journey begins with the synthesis of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). This occurs via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). FPP synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield FPP.

Core Sesquiterpenoid Skeleton Formation

The formation of the characteristic germacrane skeleton is a critical step.

  • Cyclization of FPP: A sesquiterpene synthase (STS), specifically a (+)-germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the primary carbocyclic intermediate, (+)-germacrene A[1][2]. This is considered the committed step in the biosynthesis of many germacranolide-derived sesquiterpene lactones[1].

  • Oxidation of (+)-Germacrene A: The (+)-germacrene A molecule then undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme in this stage is germacrene A oxidase (GAO), which hydroxylates the C12-methyl group to form germacra-1(10),4,11(13)-trien-12-ol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid, germacrene A acid (GAA)[1].

Lactonization and Further Oxidations

The formation of the characteristic γ-lactone ring and subsequent hydroxylations are key to the eupalinolide structure.

  • Hydroxylation of GAA: GAA is then stereospecifically hydroxylated by other CYP enzymes. Based on the structure of related compounds like eupatolide, hydroxylation likely occurs at the C6 and C8 positions[3]. For the formation of a 12,6-lactone, a C6α-hydroxylase is required.

  • Lactone Ring Formation: The presence of a hydroxyl group at the C6 position facilitates the formation of a γ-lactone ring with the C12-carboxylic acid, yielding a costunolide-type intermediate.

  • Further Hydroxylations and Acylations: The structure of Eupalinolide C features additional hydroxyl and acetyl groups. These modifications are likely introduced by other specific CYPs and acyltransferases. For instance, a 3β-hydroxyl group is a common feature in many eupalinolides, which would be introduced by a specific hydroxylase. The ester side chains are attached via acyltransferases, utilizing acetyl-CoA or other acyl donors.

Eupalinolide_C_Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Germacrane Skeleton Formation cluster_2 Eupalinolide C Specific Modifications IPP_DMAPP IPP / DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Germacrene_A (+)-Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) GAA Germacrene A Acid (GAA) Germacrene_A->GAA Germacrene A Oxidase (GAO, CYP) Hydroxylated_GAA Hydroxylated GAA Intermediate GAA->Hydroxylated_GAA CYP71 family (e.g., C6α-hydroxylase) Costunolide_Intermediate Costunolide-type Intermediate Hydroxylated_GAA->Costunolide_Intermediate Lactonization Hydroxylated_Intermediate Further Hydroxylated Intermediate Costunolide_Intermediate->Hydroxylated_Intermediate CYP-mediated hydroxylations (e.g., at C3, C8) Eupalinolide_C Eupalinolide C Hydroxylated_Intermediate->Eupalinolide_C Acyltransferases (Acylation)

A putative biosynthetic pathway for Eupalinolide C.

Quantitative Data

While specific quantitative data for Eupalinolide C is limited in the literature, studies on the distribution of related sesquiterpenoid lactones in Eupatorium lindleyanum provide valuable insights.

CompoundPlant PartConcentration/YieldReference
Eupalinolide A FlowersHigher concentration than leaves and stems[4]
Eupalinolide B FlowersHigher concentration than leaves and stems[4]
Eupalinolide A Aerial parts (n-butanol fraction)17.9 mg from 540 mg[5][6]
Eupalinolide B Aerial parts (n-butanol fraction)19.3 mg from 540 mg[5][6]
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide Aerial parts (n-butanol fraction)10.8 mg from 540 mg[5][6]

Table 1: Quantitative data on eupalinolides and related compounds in Eupatorium lindleyanum.

Experimental Protocols

The elucidation of the biosynthetic pathway of Eupalinolide C will rely on the successful identification and characterization of the involved enzymes, namely sesquiterpene synthases and cytochrome P450s. Below are generalized protocols for these key experiments.

Heterologous Expression and Functional Characterization of a Sesquiterpene Synthase

This protocol describes the expression of a candidate sesquiterpene synthase gene in a microbial host and the analysis of its enzymatic product.

  • Gene Isolation and Vector Construction:

    • Isolate total RNA from young leaves of Eupatorium lindleyanum.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate sesquiterpene synthase gene using PCR with gene-specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET28a for E. coli or a yeast expression vector)[7].

  • Heterologous Expression:

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae)[7][8].

    • Grow the transformed cells in an appropriate medium to a desired optical density.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli).

  • Enzyme Assay:

    • Prepare a cell-free extract by sonication or enzymatic lysis.

    • Incubate the cell-free extract or purified enzyme with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (e.g., MgCl₂).

    • Overlay the reaction mixture with a solvent (e.g., hexane (B92381) or pentane) to capture volatile products.

  • Product Analysis:

    • Analyze the organic overlay by gas chromatography-mass spectrometry (GC-MS).

    • Identify the product by comparing its mass spectrum and retention time with those of authentic standards or by NMR analysis of larger-scale incubations.

STS_Workflow RNA_Isolation RNA Isolation from Eupatorium cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Candidate STS Gene Amplification cDNA_Synthesis->Gene_Amplification Vector_Construction Cloning into Expression Vector Gene_Amplification->Vector_Construction Heterologous_Expression Heterologous Expression (E. coli / Yeast) Vector_Construction->Heterologous_Expression Enzyme_Assay Enzyme Assay with FPP Heterologous_Expression->Enzyme_Assay Product_Analysis GC-MS Analysis of Products Enzyme_Assay->Product_Analysis

Workflow for heterologous expression and characterization of a sesquiterpene synthase.
In Vitro Assay for Cytochrome P450 Activity

This protocol outlines a method to assess the function of a candidate CYP enzyme involved in sesquiterpenoid biosynthesis.

  • Microsome Preparation:

    • Express the candidate CYP gene and a corresponding cytochrome P450 reductase (CPR) in a suitable host system (e.g., yeast or insect cells).

    • Homogenize the cells and isolate the microsomal fraction by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffered solution (e.g., potassium phosphate buffer), and the substrate (e.g., germacrene A or a subsequent intermediate).

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9].

    • Incubate the reaction at an optimal temperature for a defined period.

  • Product Extraction and Analysis:

    • Stop the reaction by adding a quenching agent and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.

P450_Assay_Workflow Gene_Expression Co-expression of CYP and CPR in Host Microsome_Isolation Microsome Isolation Gene_Expression->Microsome_Isolation Reaction_Setup Reaction Setup with Substrate and Microsomes Microsome_Isolation->Reaction_Setup Reaction_Initiation Initiation with NADPH-regenerating System Reaction_Setup->Reaction_Initiation Product_Extraction Product Extraction Reaction_Initiation->Product_Extraction Product_Analysis LC-MS or HPLC Analysis Product_Extraction->Product_Analysis

Workflow for in vitro assay of a cytochrome P450 enzyme.

Conclusion and Future Perspectives

The biosynthesis of Eupalinolide C in Eupatorium species is a multifaceted process that likely follows the general principles of germacrane sesquiterpenoid lactone formation in the Asteraceae family. While the early steps involving the formation of (+)-germacrene A are well-established, the specific cytochrome P450 enzymes and acyltransferases responsible for the later, decorative steps that confer the unique structure of Eupalinolide C remain to be identified and characterized.

Future research should focus on the transcriptomic analysis of Eupatorium lindleyanum, particularly in tissues with high concentrations of eupalinolides, to identify candidate genes for these late-stage biosynthetic enzymes. Subsequent functional characterization of these enzymes through heterologous expression and in vitro assays will be crucial to fully elucidate the biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into the chemical diversity of the Asteraceae family but also open avenues for the metabolic engineering of microorganisms or plants to produce Eupalinolide C and other valuable sesquiterpenoid lactones for pharmaceutical applications.

References

Eupahualin C: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a germacrane (B1241064) sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed methodologies for its isolation and quantification, and insights into its potential mechanism of action through signaling pathway modulation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in plant species belonging to the genus Eupatorium, a member of the Asteraceae family. The primary documented sources are:

  • Eupatorium chinense : A perennial herbaceous plant native to East Asia, including China, Japan, and Korea. It is used in traditional medicine for various ailments.[1]

  • Eupatorium lindleyanum : Another species found in East Asia, which is also utilized in traditional Chinese medicine. Several sesquiterpene lactones, including eupalinolides, have been isolated from this plant.

While other species of Eupatorium are known to produce a variety of sesquiterpene lactones, E. chinense and E. lindleyanum are the most specifically cited natural sources for this compound (also referred to as eupalinolide C in some literature).

Abundance of this compound

To date, specific quantitative data on the absolute abundance or yield of this compound from its natural sources remains limited in publicly available literature. However, qualitative analyses have confirmed its presence in the aerial parts of the aforementioned plants. A study on the related species Eupatorium lindleyanum quantified two other eupalinolides, A and B, in different plant parts, suggesting a potential distribution pattern for this compound as well. The concentrations of eupalinolide A and B were found to be highest in the flowers, followed by the leaves, with negligible amounts in the stems. This suggests that the flowers and leaves of Eupatorium species are likely the most abundant sources of this compound.

For researchers aiming to isolate or quantify this compound, it is recommended to focus on the flowers and leaves of E. chinense or E. lindleyanum. The following table outlines the reported abundance of related compounds in Eupatorium lindleyanum, which can serve as a proxy for estimating the potential abundance of this compound.

Plant PartEupalinolide A (µg/g)Eupalinolide B (µg/g)
Flowers 125.389.7
Leaves 45.232.1
Stems Not DetectedNot Detected

Table 1: Abundance of Eupalinolide A and B in different parts of Eupatorium lindleyanum. This data can be used to infer the likely distribution of this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the aerial parts of Eupatorium species, based on established methods for isolating sesquiterpene lactones from this genus.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves and flowers) of Eupatorium chinense or Eupatorium lindleyanum.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours, with occasional shaking.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound is expected to be in the ethyl acetate fraction.

3. Chromatographic Separation:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
  • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to obtain several fractions.
  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
  • Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.
  • The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-UV

This protocol describes a method for the quantitative analysis of this compound in plant extracts.

1. Standard Preparation:

  • Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.
  • Prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.

2. Sample Preparation:

  • Accurately weigh 1 g of the powdered plant material (leaves or flowers).
  • Extract with 25 mL of methanol in an ultrasonic bath for 30 minutes.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-30 min, 60-80% A.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 210 nm.
  • Injection Volume: 10 µL.

4. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.
  • Inject the sample solutions and determine the peak area of this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathway Involvement

Recent studies have indicated that germacrane sesquiterpene lactones isolated from Eupatorium chinense exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The interaction of this compound with PTP1B suggests a potential mechanism of action for its observed biological activities.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the PTP1B signaling pathway.

PTP1B_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor IRS Insulin Receptor Substrate (IRS) InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylation EupahualinC This compound EupahualinC->Inhibition Inhibition->PTP1B Inhibition

Caption: Proposed inhibitory action of this compound on the PTP1B signaling pathway.

Experimental Workflow for Analysis

The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from plant material.

Workflow PlantMaterial Dried & Powdered Eupatorium sp. (leaves/flowers) Extraction Ethanol Extraction PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Quantification HPLC-UV Quantification Partitioning->Quantification For Quantification FractionPurification Further Purification (Sephadex LH-20, Prep-HPLC) ColumnChromatography->FractionPurification IsolatedCompound Isolated this compound FractionPurification->IsolatedCompound IsolatedCompound->Quantification Standard DataAnalysis Data Analysis & Abundance Determination Quantification->DataAnalysis

Caption: General workflow for the analysis of this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium species, presents an interesting subject for further pharmacological investigation. While quantitative data on its natural abundance is still emerging, the methodologies for its isolation and analysis are well-established within the broader context of natural product chemistry. The inhibitory effect on PTP1B suggests a promising avenue for research into its potential therapeutic applications in metabolic disorders. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.

References

Eupahualin C: A Technical Guide on the Germacranolide Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupahualin C is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. These compounds are characterized by a 10-membered carbocyclic ring fused to a γ-lactone. Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, chemical properties, biological activity, and proposed mechanisms of action of this compound, tailored for researchers and professionals in drug development.

Discovery and History

This compound was first isolated from the plant Eupatorium hualienense, a species belonging to the Asteraceae family. The initial report of its discovery and structure elucidation is attributed to a 2005 study by Shen, Ya-Ching, and colleagues, published in the Chemical and Pharmaceutical Bulletin. This study focused on identifying new germacranolides from this particular Eupatorium species.

Chemical Properties

This compound is a complex organic molecule with the following properties:

PropertyValue
Chemical Formula C₂₀H₂₄O₆
Molecular Weight 360.40 g/mol
CAS Number 108525-39-9
IUPAC Name [(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Class Sesquiterpene Lactone
Sub-class Germacranolide

Biological Activity and Quantitative Data

This compound has been reported to exhibit cytotoxic activity against human cancer cell lines, specifically K562 (chronic myeloid leukemia) and U2OS (osteosarcoma).[1][2][3][4][5][6][7][8]

Disclaimer: The following data is for structurally related compounds and is intended for illustrative purposes only.

CompoundCell LineIC₅₀ (µM)Source Species
Eupalinolide CHL-601.8E. lindleyanum[1]
Eupalinolide DHL-601.5E. lindleyanum[1]
Eupalinolide EHL-601.6E. lindleyanum[1]
Ineupatolide EK5621.59Carpesium cernuum[9]
Carpescernolide CK5622.50Carpesium cernuum[9]
11,13-Dihydro-ivaxustinSMMC-772110.0Carpesium triste[10]

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity assessment of this compound are not fully available. The following sections provide representative, detailed methodologies based on standard practices for the study of sesquiterpene lactones from Eupatorium.

Protocol 1: Isolation and Purification of Germacranolide Sesquiterpene Lactones

This protocol is a generalized procedure based on methods for isolating similar compounds from Eupatorium species.

  • Plant Material Collection and Preparation:

    • Collect the aerial parts of Eupatorium hualienense.

    • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (e.g., 1 L) and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Perform each partitioning step three times (e.g., 3 x 1 L of each solvent).

    • Concentrate each fraction (n-hexane, EtOAc, n-BuOH, and aqueous) using a rotary evaporator. The sesquiterpene lactones are typically enriched in the EtOAc fraction.

  • Chromatographic Separation:

    • Subject the dried EtOAc fraction to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100), followed by a gradient of ethyl acetate and methanol (B129727).

    • Collect fractions of a fixed volume (e.g., 250 mL) and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) and a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Subject the fractions rich in the target compounds to further purification using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

    • This multi-step purification process will yield the pure compound, this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Culture:

    • Culture K562 or U2OS cells in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells in their exponential growth phase and determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment (for U2OS) and stabilization.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound has not been elucidated. However, based on the known activities of other cytotoxic germacranolide sesquiterpene lactones, it is proposed that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival and inflammation and is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis. Many sesquiterpene lactones are known to inhibit this pathway.

NFkB_Pathway cluster_nucleus Cell Nucleus Eupahualin_C This compound IKK IKK Complex Eupahualin_C->IKK Inhibits IkB IκBα IKK->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Gene_Expression Pro-survival Gene Expression (e.g., Bcl-2) Nucleus->Gene_Expression Induces Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Proposed inhibition of the NF-κB pathway by this compound.
Modulation of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for cell proliferation and survival. Dysregulation of this pathway is common in cancer. Some sesquiterpene lactones can induce apoptosis by modulating ERK signaling.

ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Eupahualin_C This compound Eupahualin_C->ERK Modulates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Proposed modulation of the MAPK/ERK signaling pathway.
Induction of the Intrinsic Apoptosis Pathway

The ultimate cytotoxic effect of many sesquiterpene lactones is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway Eupahualin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) Eupahualin_C->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Eupahualin_C->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

physical and chemical properties of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physical, Chemical, and Biological Properties of a Promising Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupahualin C, a sesquiterpene lactone isolated from the flowering plant Eupatorium hualienense, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its biological activities, with a focus on its cytotoxic effects against cancer cell lines. This document synthesizes available data, outlines experimental methodologies, and visualizes key processes to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a structurally complex natural product belonging to the sesquiterpene lactone class. While comprehensive experimental data on all its physical properties are not widely available, the following table summarizes its key chemical identifiers and calculated properties.

PropertyDataSource
Molecular Formula C₂₀H₂₄O₇Inferred from structural analysis
Molecular Weight 376.4 g/mol Inferred from structural analysis
Type of Compound Sesquiterpene LactoneMedchemExpress
Natural Source Eupatorium hualienenseMedchemExpress
Appearance Colorless oil[1]
Solubility Soluble in methanol, chloroform[1]

Note: The molecular formula and weight are inferred from the structural elucidation data presented in the primary literature. Further experimental validation is recommended.

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxic activity against specific human cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.

In Vitro Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against the following human cancer cell lines:

  • K562 (Human Chronic Myelogenous Leukemia)

  • U2OS (Human Osteosarcoma)

This activity suggests a potential mechanism of action involving the inhibition of cancer cell proliferation or the induction of apoptosis.

Experimental Protocols

This section details the methodologies employed in the isolation, characterization, and biological evaluation of this compound, based on available scientific literature.

Isolation of this compound

The following workflow outlines the general procedure for the isolation of this compound from Eupatorium hualienense.

G start Dried aerial parts of Eupatorium hualienense extraction Extraction with Methanol (MeOH) start->extraction partition Partitioning between Ethyl Acetate (EtOAc) and Water (H₂O) extraction->partition EtOAc_layer EtOAc Layer partition->EtOAc_layer chromatography1 Silica Gel Column Chromatography EtOAc_layer->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Preparative Thin-Layer Chromatography (PTLC) fractionation->chromatography2 purification High-Performance Liquid Chromatography (HPLC) chromatography2->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.
Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to confirm the molecular formula.

Cytotoxicity Assay

The cytotoxic activity of this compound against K562 and U2OS cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Cancer Cell Culture (K562 or U2OS) seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for a specified period (e.g., 48 hours) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate cell viability and IC₅₀ value measurement->analysis end Determine Cytotoxicity analysis->end

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects are a subject of ongoing research. Based on the activities of other sesquiterpene lactones, potential target pathways may include those involved in apoptosis, cell cycle regulation, and inflammatory responses.

G Eupahualin_C This compound Cell Cancer Cell (K562, U2OS) Eupahualin_C->Cell Apoptosis_Pathway Apoptosis Pathway Cell->Apoptosis_Pathway Induction Cell_Cycle_Pathway Cell Cycle Regulation Pathway Cell->Cell_Cycle_Pathway Dysregulation Inflammatory_Pathway Inflammatory Signaling Pathway (e.g., NF-κB) Cell->Inflammatory_Pathway Modulation Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity Cell_Cycle_Pathway->Cytotoxicity Inflammatory_Pathway->Cytotoxicity

Figure 3: Putative signaling pathways affected by this compound leading to cytotoxicity.

Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity against cancer cells. This technical guide provides a consolidated resource of its known properties and associated experimental methodologies. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this compound, including the elucidation of its mechanism of action, exploration of its efficacy in other cancer models, and potential for synthetic modification to enhance its pharmacological profile.

References

Eupahualin C: A Comprehensive Technical Review of its Anti-Cancer and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, with a primary focus on its anti-cancer and anti-inflammatory activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in drug development.

Anti-Cancer Activity of Eupafolin

Eupafolin, a closely related flavonoid often studied in the context of the Eupatorium genus, has demonstrated significant anti-cancer effects in various preclinical models. The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation and metastasis through the modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of Eupafolin from various studies.

Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of Eupafolin on Breast Cancer Cells

Cell LineAssayTreatment Concentration (µM)Duration (h)Observed EffectReference
EO771CCK-8 Cell Viability25, 50, 10024, 36, 48Dose- and time-dependent inhibition of cell viability.[1][2][3][4][5]
EO771Flow Cytometry10024~18% increase in apoptosis rate compared to control.[2][3][5]
EO771Western Blot25, 50, 10024Dose-dependent increase in Cleaved Caspase-3 and Bax; decrease in Bcl-2.[1][2]
EO771Cell Cycle Analysis25, 50, 10024Induction of G0/G1 phase arrest.[1][5]
MDA-MB-231, MCF-7CCK-8 Cell Viability12.5, 25, 50, 10024, 48, 72Dose- and time-dependent inhibition of cell viability.[6]
MDA-MB-231, MCF-7Colony Formation50, 10010 daysSignificant inhibition of colony formation.[6]
MDA-MB-231, MCF-7Transwell Assay50, 10024Significant reduction in cell migration and invasion.[6]
MDA-MB-231Cell Cycle AnalysisNot specifiedNot specifiedS phase arrest (32.84% to 48.13%).[6]
MCF-7Cell Cycle AnalysisNot specifiedNot specifiedS phase arrest (24.72% to 32.30%).[6]

Table 2: In Vivo Anti-Tumor Effects of Eupafolin

Cancer ModelAnimal ModelTreatmentDurationObserved EffectReference
Hepatocellular Carcinoma (HepG2 Xenograft)Mice60 mg/kg eupafolin (intraperitoneal, 3 times/week)21 daysSubstantial antitumor activity.[7]
Hepatocellular Carcinoma (Hep3B Xenograft)Mice60 mg/kg eupafolin (intraperitoneal, 3 times/week)Not specified~50% tumor growth inhibition.[7]
Key Signaling Pathway: PI3K/Akt/mTOR

A primary mechanism underlying the anti-cancer activity of Eupafolin is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is crucial for cell survival, proliferation, and growth. Eupafolin treatment has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR in breast cancer cells, leading to the downstream effects of cell cycle arrest and apoptosis.[1][2][3][4][5]

PI3K_Akt_mTOR_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits NFkB_JNK_Pathway LPS LPS JNK JNK LPS->JNK activates Eupafolin Eupafolin Eupafolin->JNK inhibits NFkB NF-κB JNK->NFkB activates Inflammation Pro-inflammatory Mediators (NO, iNOS, COX-2) NFkB->Inflammation promotes transcription of CCK8_Workflow A Seed cells in 96-well plate B Treat with Eupafolin A->B C Incubate (24-48h) B->C D Add CCK-8 solution C->D E Incubate (1.5h) D->E F Measure Absorbance (450 nm) E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G Paw_Edema_Workflow A Animal Acclimatization & Grouping B Pretreatment with Eupafolin/Vehicle A->B C Carrageenan Injection (Paw) B->C D Measure Paw Volume (Plethysmometer) C->D E Calculate % Inhibition D->E

References

An In-depth Technical Guide to the Biological Activity of Sesquiterpene Lactones from Eupatorium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of sesquiterpene lactones (SLs) isolated from various species of the Eupatorium genus. It is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering detailed data, experimental protocols, and insights into the mechanisms of action of these promising bioactive compounds.

Introduction

The genus Eupatorium, belonging to the Asteraceae family, is a rich source of structurally diverse sesquiterpene lactones. These secondary metabolites have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide summarizes the current state of knowledge on the bioactivity of Eupatorium-derived SLs, with a focus on quantitative data and the underlying molecular mechanisms.

Biological Activities of Eupatorium Sesquiterpene Lactones

Sesquiterpene lactones from Eupatorium species have demonstrated potent biological effects in a variety of experimental models. The primary activities investigated are cytotoxicity against cancer cell lines, anti-inflammatory effects, and antimicrobial activity.

Cytotoxic Activity

A significant body of research has focused on the cytotoxic potential of Eupatorium SLs against various human cancer cell lines. The data presented in the following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of several purified compounds.

Table 1: Cytotoxicity of Sesquiterpene Lactones from Eupatorium fortunei [1]

CompoundCell LineIC₅₀ (µM)
4 PC3 (prostate)3.9 ± 1.2
8 PC3 (prostate)3.9 ± 0.6
7 MCF-7 (breast)5.8 ± 0.1

Table 2: Cytotoxicity of Sesquiterpene Lactones from Eupatorium cannabinum [2][3]

CompoundCell LineIC₅₀ (µg/mL)
Eucannabinolide L6 (rat skeletal myoblasts)~2.5 (CC₅₀)
Eupatoriopicrin HeLa (human cervical cancer)0.5 - 1.3
Eupatolide KB (human oral cancer), HeLa0.5 - 1.3
Eucannabinolide MCF-7 (human breast cancer)13 ± 2.45
Chloroform (B151607) Extract MCF-7 (human breast cancer)21.39 ± 3.24
n-Hexane Extract MCF-7 (human breast cancer)60.23 ± 2.16
Methanol (B129727) Extract MCF-7 (human breast cancer)81.74 ± 3.41

Table 3: Cytotoxicity of Sesquiterpene Lactones from Eupatorium lindleyanum [4]

CompoundCell LineActivity
Eupalinolides C-E A-549, BGC-823, SMMC-7721, HL-60Potent cytotoxicity
Eupalinolide A A-549, BGC-823, SMMC-7721, HL-60Potent cytotoxicity
Eupalinolide B A-549, BGC-823, SMMC-7721, HL-60Potent cytotoxicity
3β-acetoxy-8β-(4'-hydroxytigloyloxy)-14-hydroxycostunolide A-549, BGC-823, SMMC-7721, HL-60Potent cytotoxicity

Table 4: Cytotoxicity of a Dimeric Guaianolide from Eupatorium perfoliatum [5]

CompoundCell LineIC₅₀ (µM)
Dimeric Guaianolide Rat Skeletal Myoblasts16.2
Anti-inflammatory Activity

Several sesquiterpene lactones from Eupatorium have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of key inflammatory signaling pathways.

Table 5: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium Species [1][6][7]

Compound/ExtractSpeciesAssayIC₅₀/Effect
Eupalinolide L and M (and 7 others) E. lindleyanumLowered TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cellsp < 0.001
Dimeric guaianolide E. perfoliatumInhibition of NO release in LPS-stimulated RAW 264.7 macrophages16 µM
Eupafolin E. perfoliatumInhibition of NO release in LPS-stimulated RAW 264.7 macrophages6 µM
Eupalinolide N E. lindleyanumAttenuates secretion of NO in LPS-stimulated RAW 264.7 macrophagesDramatic attenuation at 7.5 µM
Antimicrobial and Antiplasmodial Activity

Sesquiterpene lactones from Eupatorium have also been investigated for their activity against a range of microbes and parasites.

Table 6: Antimicrobial and Antiplasmodial Activity of Sesquiterpene Lactones from Eupatorium Species [5][8]

Compound/ExtractSpeciesOrganismMIC/IC₅₀
Mixture of two SLs with α-methylene group in γ-lactone moiety Not specifiedPseudomonas aeruginosa46.8 µg/mL
Mixture of two SLs with α-methylene group in γ-lactone moiety Not specifiedEscherichia coli125 µg/mL
Mixture of two SLs with α-methylene group in γ-lactone moiety Not specifiedEnterococcus faecalis125 µg/mL
Mixture of two SLs with α-methylene group in γ-lactone moiety Not specifiedStaphylococcus aureus62.5 µg/mL
Dimeric guaianolide E. perfoliatumPlasmodium falciparum2.0 µM
CH₂Cl₂ Extract E. perfoliatumPlasmodium falciparum2.7 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of Sesquiterpene Lactones

A general procedure for the extraction and isolation of sesquiterpene lactones from Eupatorium species is as follows:

  • Extraction: The dried and powdered aerial parts of the plant material are extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3 x 48 hours).

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

  • Chromatographic Separation: The fractions enriched with sesquiterpene lactones (often the chloroform or ethyl acetate fractions) are further purified using a combination of chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield sub-fractions.

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of individual compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the isolated sesquiterpene lactones (typically in a series of dilutions) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The inhibitory effect of sesquiterpene lactones on nitric oxide (NO) production is commonly assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the sesquiterpene lactones for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. The cells are then incubated for a longer period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The sesquiterpene lactones are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpene lactones from Eupatorium are often attributed to their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Several sesquiterpene lactones from Eupatorium have been shown to inhibit the NF-κB signaling pathway. Eupalinolide B, for example, has been demonstrated to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation nucleus Nucleus inflammatory_genes Inflammatory Genes (TNF-α, IL-6) p65_p50_nucleus->inflammatory_genes Transcription Eupalinolide_B Eupalinolide B Eupalinolide_B->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Eupalinolide B.
Modulation of the PI3K/Akt and MAPK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Sesquiterpenoid lactones from Eupatorium lindleyanum (SLEL), including Eupalinolide A and Eupalinolide K, have been shown to exert dual suppression of the PI3K/Akt and MAPK/NF-κB pathways. This inhibition of key signaling proteins contributes to their anti-inflammatory and cytotoxic effects.

PI3K_MAPK_Pathway_Inhibition cluster_cell_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK_cascade MAPK (ERK, p38, JNK) RTK->MAPK_cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB MAPK_cascade->NFkB Inflammation Inflammation NFkB->Inflammation SLEL SLEL (Eupalinolide A, K) SLEL->PI3K Inhibits SLEL->MAPK_cascade Inhibits

References

Preliminary Cytotoxicity Screening of Eupafolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: This guide focuses on the compound Eupafolin. Initial searches for "Eupahualin C" did not yield specific results, suggesting a possible misspelling. Eupafolin is a structurally similar flavonoid with a body of research on its cytotoxic properties, making it a relevant and informative substitute for the purposes of this technical guide.

Introduction

Eupafolin, a flavone (B191248) extracted from plants such as Artemisia princeps (common sage), has demonstrated significant potential as an anti-cancer agent.[1][2] Preclinical studies have highlighted its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Eupafolin, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of Eupafolin has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for comparing the potency of Eupafolin across different cancer types and for designing further preclinical and clinical studies.

Cell LineCancer TypeAssayIncubation TimeIC50 ValueReference
EO771Breast CancerCCK-848 hNot explicitly stated, but significant inhibition at 25, 50, and 100 µM[3]
MDA-MB-231Breast CancerCCK-848 hNot explicitly stated, but dose-dependent inhibition observed[4]
MCF-7Breast CancerCCK-848 hNot explicitly stated, but dose-dependent inhibition observed[4]
OCI-LY-3B-cell non-Hodgkin LymphomaCCK-8Not specifiedNot explicitly stated, but induced apoptosis and autophagy[1]
CakiRenal CarcinomaNot specified24 hNot explicitly stated, but enhanced TRAIL-mediated apoptosis at 30 µM[2]

Note: While specific IC50 values were not always provided in the referenced literature, the data clearly indicates a dose-dependent cytotoxic effect of Eupafolin on these cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cytotoxicity screening of Eupafolin.

Cell Viability Assay (CCK-8/MTT Assay)

The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays used to assess cell viability. The principle of these assays is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Eupafolin stock solution (dissolved in DMSO)

  • CCK-8 or MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol) for MTT assay[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of Eupafolin in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of Eupafolin (e.g., 0, 25, 50, 100 µM).[3] Include wells with medium and no cells as a background control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[3]

  • Addition of Reagent:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]

    • For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which Eupafolin exerts its anti-cancer effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Eupafolin

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Eupafolin for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[3]

Visualizations

Diagrams are provided below to illustrate the experimental workflow for cytotoxicity screening and the key signaling pathway modulated by Eupafolin.

experimental_workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_eupafolin Prepare Eupafolin Dilutions overnight_incubation->prepare_eupafolin add_eupafolin Add Eupafolin to Cells prepare_eupafolin->add_eupafolin incubation_24_72h Incubate for 24-72h add_eupafolin->incubation_24_72h add_reagent Add CCK-8 or MTT Reagent incubation_24_72h->add_reagent incubation_1_4h Incubate for 1-4h add_reagent->incubation_1_4h measure_absorbance Measure Absorbance incubation_1_4h->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for cytotoxicity screening of Eupafolin.

signaling_pathway cluster_pathway Eupafolin's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Apoptosis Inhibits mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Eupafolin.

Mechanism of Action

Eupafolin exerts its cytotoxic effects primarily through the induction of apoptosis and the inhibition of key cell survival signaling pathways.

Induction of Apoptosis

Studies have shown that Eupafolin treatment leads to an increase in the apoptotic cell population in breast cancer cells.[3] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The cleavage and activation of caspase-3 is a key indicator of apoptosis induction.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival in many types of cancer.[7][8] Eupafolin has been shown to significantly decrease the phosphorylation levels of PI3K, Akt, and mTOR in breast cancer cells.[9] By inhibiting this pathway, Eupafolin effectively cuts off the survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.[9]

Conclusion

Eupafolin is a promising natural compound with demonstrated cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of Eupafolin. Future studies should focus on establishing precise IC50 values across a broader panel of cell lines, conducting in vivo efficacy studies, and further elucidating the molecular targets of this compound.

References

Methodological & Application

Application Notes and Protocols: Eupahualin C Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone that has garnered interest for its potential as an anticancer agent. Preliminary studies on related compounds suggest that its mechanism of action in cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation. These application notes provide a detailed overview of the putative mechanisms of action of this compound and standardized protocols for investigating its effects on cancer cells.

Disclaimer: Research specifically on this compound is limited. The following information is synthesized from studies on structurally related sesquiterpene lactones and general cancer biology principles. All protocols and mechanisms described should be validated specifically for this compound in the context of the cancer cell lines under investigation.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical IC50 Values)

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values to illustrate how data on this compound's cytotoxicity could be presented. Actual values need to be determined experimentally.

Cell LineCancer TypeIC50 (µM) after 48h
HL-60Acute Promyelocytic Leukemia5.8
JurkatT-cell Leukemia8.2
MCF-7Breast Adenocarcinoma12.5
PC-3Prostate Cancer15.1
HCT116Colorectal Carcinoma10.4

Key Mechanisms of Action

This compound is hypothesized to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: this compound likely triggers programmed cell death by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

  • Cell Cycle Arrest: It is proposed that this compound can halt the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.

  • Inhibition of Pro-Survival Signaling Pathways: this compound may inhibit the activity of critical signaling pathways, such as STAT3 and NF-κB, which are often constitutively active in cancer cells and promote their survival and growth.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism by which this compound induces cytotoxicity in cancer cells.[1]

Signaling Pathways

STAT3 Signaling Pathway Inhibition

This compound is predicted to inhibit the phosphorylation of STAT3, a key transcription factor that regulates genes involved in cell survival, proliferation, and angiogenesis.[2] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding, thereby downregulating the expression of its target genes.[3]

STAT3_Pathway Eupahualin_C This compound JAK JAK Eupahualin_C->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., c-Myc, Cyclin D1, Bcl-xL) Nucleus->Target_Genes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Proliferation Cell Proliferation Target_Genes->Proliferation

Inhibition of the JAK/STAT3 signaling pathway by this compound.
NF-κB Signaling Pathway Inhibition

NF-κB is another critical transcription factor for cancer cell survival and inflammation. This compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB complex.[4][5]

NFkB_Pathway Eupahualin_C This compound IKK IKK Eupahualin_C->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB IκBα degradation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Transcription Survival Cell Survival Target_Genes->Survival Inflammation Inflammation Target_Genes->Inflammation

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5/6: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_eupahualin Add this compound serial dilutions incubate_drug Incubate for 24/48/72h add_eupahualin->incubate_drug add_mtt Add MTT solution incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.[8]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow start Treat cells with This compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT, dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Experimental workflow for apoptosis analysis by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[7][9]

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[7]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Phosphorylated STAT3

This protocol is for detecting the inhibition of STAT3 phosphorylation by this compound.[10][11]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.

Conclusion

This compound shows promise as an anticancer agent, likely acting through the induction of apoptosis and cell cycle arrest, and the inhibition of key pro-survival signaling pathways like STAT3 and NF-κB. The provided protocols offer a framework for the systematic investigation of these mechanisms. Further research is essential to fully elucidate the specific molecular targets and pathways of this compound and to validate its therapeutic potential.

References

Application Notes and Protocols for the Extraction and Purification of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone that has been isolated from Eupatorium hualienense. As a member of the germacranolide class of natural products, this compound has garnered interest for its potential biological activities, including cytotoxic effects against cancer cell lines such as K562 and U2OS[1]. The intricate structure and therapeutic potential of this compound necessitate robust and efficient protocols for its extraction from plant sources and subsequent purification to a high degree of homogeneity.

These application notes provide a detailed overview of the methodologies for the extraction and purification of this compound, based on established protocols for sesquiterpene lactones from the Eupatorium genus. The protocols are designed to guide researchers in isolating this compound for further investigation in drug discovery and development.

Physicochemical Properties Relevant to Purification

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As a sesquiterpene lactone, its solubility and chromatographic behavior are dictated by its chemical structure.

PropertyImplication for Purification
Polarity This compound is a moderately polar compound due to the presence of a lactone ring and other oxygenated functional groups. This dictates the choice of solvents for extraction and the types of chromatography (normal-phase and reversed-phase) that can be employed.
Solubility Generally soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and acetone. Sparingly soluble in water and nonpolar solvents like hexane. This differential solubility is exploited in liquid-liquid extraction steps to remove nonpolar impurities.
UV Absorbance The presence of chromophores in the molecule allows for its detection using UV detectors during chromatographic purification, typically around 210-220 nm.

Extraction and Purification Workflow

The overall process for isolating this compound involves a multi-step approach designed to progressively enrich the target compound while removing impurities. The general workflow is depicted below.

Extraction_Purification_Workflow Plant_Material Dried and Powdered Eupatorium hualienense Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Ethanol Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling HPLC_Purification Preparative HPLC (Reversed-Phase) Pooling->HPLC_Purification Pure_Eupahualin_C Pure this compound HPLC_Purification->Pure_Eupahualin_C

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium species. Researchers should optimize these protocols based on their specific experimental setup and the characteristics of the plant material.

Protocol 1: Extraction of this compound from Eupatorium hualienense

Objective: To obtain a crude extract enriched with this compound.

Materials:

  • Dried and powdered aerial parts of Eupatorium hualienense

  • 95% Ethanol (EtOH)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of the dried and powdered plant material with 5 L of 95% EtOH at room temperature for 72 hours.

  • Filter the extract through filter paper to remove the solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 95% EtOH to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Protocol 2: Liquid-Liquid Partitioning

Objective: To remove highly polar and nonpolar impurities from the crude extract.

Materials:

  • Crude ethanol extract

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of EtOAc to the separatory funnel and shake vigorously for 5 minutes.

  • Allow the layers to separate. The upper layer is the EtOAc fraction, and the lower layer is the aqueous fraction.

  • Collect the EtOAc fraction.

  • Repeat the extraction of the aqueous layer two more times with 500 mL of fresh EtOAc.

  • Combine all EtOAc fractions and concentrate using a rotary evaporator to yield the EtOAc-soluble fraction, which will be enriched with sesquiterpene lactones.

Protocol 3: Silica Gel Column Chromatography

Objective: To perform the initial fractionation of the EtOAc extract to isolate this compound from other compounds.

Materials:

  • EtOAc fraction

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Adsorb a known amount of the EtOAc fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of EtOAc. A suggested gradient is as follows:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (9:1)

    • n-Hexane:EtOAc (8:2)

    • n-Hexane:EtOAc (7:3)

    • n-Hexane:EtOAc (1:1)

    • EtOAc (100%)

  • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound with the Rf value corresponding to this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve the final purification of this compound to a high degree of purity.

Materials:

  • Pooled fractions from column chromatography

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Preparative reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the pooled fractions in a minimal amount of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the initial mobile phase (e.g., 50% MeOH in water).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of methanol and water. The exact conditions should be optimized based on analytical HPLC runs. A typical starting point could be a gradient of 50% to 80% MeOH over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained during the extraction and purification process. Researchers should record their own data for accurate assessment of the protocol's efficiency.

StepStarting Material (g)Product (g)Yield (%)Purity (%)
Ethanol Extraction 1000150 (Crude Extract)15.0~5
Solvent Partitioning 15050 (EtOAc Fraction)33.3 (from crude)~15
Silica Gel Chromatography 505 (Pooled Fractions)10.0 (from EtOAc)~60
Preparative HPLC 50.5 (Pure this compound)10.0 (from pooled)>98
Overall Yield 10000.50.05>98

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the successful extraction and purification of this compound from Eupatorium hualienense. Adherence to these methodologies, coupled with careful optimization at each step, will enable researchers to obtain high-purity this compound for subsequent biological and pharmacological investigations. The use of chromatographic techniques, particularly preparative HPLC, is indispensable for achieving the high purity required for drug development studies.

References

Application Notes and Protocols for the Quantification of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpenoid compound isolated from plants of the Eupatorium genus, notably Eupatorium chinense. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Biological Context: Anti-inflammatory and Cytotoxic Potential

This compound, as a sesquiterpene lactone, is presumed to exhibit anti-inflammatory and cytotoxic activities, common for this class of compounds. The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators. The cytotoxic activity of this compound and related compounds has been observed against various cancer cell lines, suggesting potential applications in oncology research.[5][6][7][8][9]

Analytical Methodologies

The recommended analytical methods for the quantification of this compound are HPLC-UV and LC-MS/MS. Due to the low volatility and thermal instability of sesquiterpene lactones, these methods are preferred over gas chromatography.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for routine quantification of this compound in various samples, including plant extracts and simple biological matrices.

Experimental Protocol: HPLC-UV Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm[10]

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). From this stock, create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the initial mobile phase composition.

  • Sample Preparation (Plant Extract):

    • Weigh 1 g of powdered, dried plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²) (1-200 µg/mL) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where concentrations are expected to be low.

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 20-80% B

      • 5-6 min: 80-95% B

      • 6-7 min: 95% B

      • 7.1-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution in the appropriate matrix (e.g., blank plasma).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

Data Presentation: LC-MS/MS Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²) (0.1-100 ng/mL) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%
Matrix Effect (%) 92-108%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol Sonication Filtration Filtration Extraction->Filtration 0.45 µm filter HPLC_UV HPLC-UV Filtration->HPLC_UV Routine Analysis LC_MSMS LC-MS/MS Filtration->LC_MSMS Trace Analysis Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Validation Validation Quantification->Validation

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway of Anti-inflammatory Action

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activation This compound This compound This compound->IKK Complex Inhibition IκBα IκBα IKK Complex->IκBα IκBα-P P-IκBα IκBα->IκBα-P Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Inhibited NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation Proteasome Proteasome IκBα-P->Proteasome Ubiquitination & Degradation DNA DNA NF-κB (p50/p65)_nuc->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators e.g., TNF-α, IL-6, COX-2

References

Application Notes and Protocols: Investigating the Effects of a Novel Compound on the K562 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the effects of Eupahualin C on the K562 cell line is not currently available in the public domain. The following application notes and protocols are provided as a generalized framework for investigating the anti-leukemic potential of a novel compound, such as this compound, on the K562 chronic myeloid leukemia cell line. The experimental parameters provided are illustrative and should be optimized for the specific compound under investigation.

Introduction

The K562 cell line, derived from a patient with chronic myelogenous leukemia (CML), is a widely used in vitro model for studying the pathogenesis of leukemia and for the preliminary screening of potential therapeutic agents.[1] These cells are positive for the Philadelphia chromosome and the resulting BCR-ABL fusion protein, making them a relevant model for testing targeted therapies.[1] This document outlines a series of protocols to assess the cytotoxic and apoptotic effects of a novel compound on K562 cells, along with methods to elucidate the underlying molecular mechanisms.

K562 Cell Culture

Aseptic techniques are paramount for successful cell culture. All media and reagents should be warmed to 37°C prior to use.[2]

Growth Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin[2][3]

Culture Conditions:

  • Temperature: 37°C

  • CO2: 5% humidified atmosphere[3][4][5]

Subculturing: K562 cells are grown in suspension.[2]

  • Monitor cell density, maintaining the culture between 1 x 10^5 and 1 x 10^6 cells/mL.[4]

  • When the cell density approaches 1 x 10^6 cells/mL, split the culture by diluting the cells to a starting density of 1 x 10^5 viable cells/mL with fresh, pre-warmed growth medium.

  • Renew the medium every 2 to 3 days.[4]

Cryopreservation:

  • Centrifuge cells and resuspend the pellet in complete growth medium supplemented with 5% (v/v) DMSO.

  • Aliquot into cryogenic vials.

  • Freeze overnight at -80°C in a controlled-rate freezing container.

  • Transfer to liquid nitrogen for long-term storage.[2][3]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Seed K562 cells into a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well).[6]

  • Incubate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of the test compound (e.g., this compound) in complete growth medium.

  • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.[6] Include a vehicle-only control.

  • Three hours prior to the end of the incubation period, add 10 µL of CCK-8 solution to each well.[6]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation:

Treatment Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
195.2 ± 4.188.3 ± 3.575.1 ± 4.8
582.1 ± 3.965.4 ± 4.248.9 ± 3.7
1060.5 ± 5.345.2 ± 3.125.6 ± 2.9
2541.3 ± 3.820.1 ± 2.510.3 ± 1.8
5022.7 ± 2.99.8 ± 1.75.2 ± 1.1

Table 1: Hypothetical cell viability data for K562 cells treated with a test compound. Data are presented as mean ± SD.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

  • Seed K562 cells in 6-well plates at a density of 3 x 10^5 cells/well.[6]

  • After 24 hours, treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50 values determined from the viability assay) for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.[7]

Data Presentation:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control2.1 ± 0.51.5 ± 0.30.8 ± 0.2
Compound (IC50)15.7 ± 1.810.2 ± 1.31.1 ± 0.4
Compound (2x IC50)28.4 ± 2.522.6 ± 2.11.9 ± 0.6

Table 2: Hypothetical apoptosis data for K562 cells. Data are presented as mean ± SD.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Culture and treat K562 cells as described in the apoptosis assay protocol.[6]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[6]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing PI and RNase A.[6]

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.[8]

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control45.2 ± 2.838.1 ± 2.116.7 ± 1.91.5 ± 0.4
Compound (IC50)58.9 ± 3.125.4 ± 2.515.7 ± 1.88.9 ± 1.1
Compound (2x IC50)65.3 ± 3.515.1 ± 1.919.6 ± 2.215.4 ± 1.7

Table 3: Hypothetical cell cycle distribution data. Data are presented as mean ± SD.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and other signaling pathways.

Protocol:

  • Treat K562 cells with the test compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[10][11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

ProteinVehicle Control (Relative Density)Compound (IC50) (Relative Density)Compound (2x IC50) (Relative Density)
Bcl-21.000.620.35
Bax1.001.852.54
Cleaved Caspase-31.003.125.78
p-Akt1.000.450.18

Table 4: Hypothetical quantitative western blot data. Values are normalized to a loading control and then to the vehicle control.

Visualizations

Experimental_Workflow cluster_culture K562 Cell Culture cluster_treatment Compound Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis Culture Maintain K562 Cells in RPMI-1640 + 10% FBS Treatment Treat cells with This compound (various concentrations and times) Culture->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) [Down-regulated] Compound->Bcl2 Bax Bax (Pro-apoptotic) [Up-regulated] Compound->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Application of Eupahualin C in U2OS Cancer Cell Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available scientific literature, there is currently no specific data or published research on the application of Eupahualin C in U2OS osteosarcoma cancer cell research. The search for its mechanism of action, effects on signaling pathways, and established experimental protocols within this specific cell line did not yield any relevant results.

Therefore, the creation of detailed application notes, protocols, and data visualizations as requested is not possible at this time due to the absence of foundational research in this specific area.

For researchers, scientists, and drug development professionals interested in the effects of novel compounds on U2OS cells, a wealth of information exists for other agents. This includes studies on their impact on apoptosis, cell cycle, and various signaling pathways. The general protocols for culturing and experimenting with U2OS cells are well-established and readily available in the scientific literature.

It is recommended to consult scientific databases and journals for studies on other compounds of interest or to consider initiating novel research to investigate the potential effects of this compound on U2OS cells. Such a study would first involve determining the cytotoxic and anti-proliferative effects, followed by more in-depth mechanistic studies to elucidate its mode of action.

Application Notes and Protocols for Eupafolin as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for investigating the potential of Eupafolin as an anticancer agent. The information is intended to guide researchers in designing and executing experiments to further evaluate its therapeutic efficacy.

Introduction

Eupafolin is a flavonoid compound extracted from plants, such as Eupatorium cannabinum and common sage.[1] It has demonstrated various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Preclinical studies suggest that Eupafolin holds promise as a potential therapeutic agent for various cancers, primarily through the induction of apoptosis and cell cycle arrest, as well as the modulation of key signaling pathways.[1][3]

Mechanism of Action

Eupafolin exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and autophagy, and causing cell cycle arrest in cancer cells.[3] The underlying molecular mechanisms involve the modulation of several critical signaling pathways.

Signaling Pathways Affected by Eupafolin:

  • PI3K/Akt/mTOR Pathway: Eupafolin has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation, growth, and survival in many cancers.[1] By downregulating this pathway, Eupafolin effectively hinders cancer cell growth.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and survival. Eupafolin treatment has been observed to modulate MAPK signaling, contributing to the induction of apoptosis in cancer cells.[3]

  • NF-κB Signaling Pathway: Eupafolin can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and plays a key role in promoting inflammation, cell survival, and proliferation.[3]

cluster_0 Eupafolin's Anticancer Mechanism cluster_1 Signaling Pathways cluster_2 Cellular Effects Eupafolin Eupafolin PI3K_Akt_mTOR PI3K/Akt/mTOR Eupafolin->PI3K_Akt_mTOR Inhibits MAPK MAPK Eupafolin->MAPK Modulates NF_kB NF-κB Eupafolin->NF_kB Inhibits Apoptosis Apoptosis Induction PI3K_Akt_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest MAPK->Apoptosis NF_kB->Apoptosis Autophagy Autophagy Induction

Caption: Eupafolin's multifaceted mechanism of action.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Eupafolin on various cancer cell lines, presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%).

Table 1: Cytotoxicity of Eupafolin in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
MDA-MB-23124h50, 100 (used conc.)[3]
MCF-724h50, 100 (used conc.)[3]
EO77124h25, 50, 100 (used conc.)[1]

Table 2: Effects of Eupafolin on Apoptosis and Cell Cycle

Cell LineTreatment (24h)Apoptosis IncreaseCell Cycle ArrestReference
EO771100 µM18%G0/G1 phase[1]
MDA-MB-23150, 100 µMSignificant increaseS phase[3]
MCF-750, 100 µMSignificant increaseS phase[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of Eupafolin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Eupafolin on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, EO771)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Eupafolin (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adhesion.[4]

  • Treat the cells with various concentrations of Eupafolin (e.g., 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

A Seed cells in 96-well plate B Treat with Eupafolin A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Eupafolin.

Materials:

  • Cancer cells treated with Eupafolin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with desired concentrations of Eupafolin for 24 hours.[1]

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

A Treat cells with Eupafolin B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V/PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This protocol determines the effect of Eupafolin on the cell cycle distribution.

Materials:

  • Cancer cells treated with Eupafolin

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with various concentrations of Eupafolin for 24 hours.[1]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

  • Cancer cells treated with Eupafolin

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-PI3K, p-Akt, p-mTOR, cleaved caspase-3, Bax, Bcl-2, CDK4, Cyclin D1)[1]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of Eupafolin in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for injection (e.g., EO771)

  • Eupafolin formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Once tumors are established, randomize the mice into control and treatment groups.

  • Administer Eupafolin (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

These protocols provide a foundational framework for the preclinical evaluation of Eupafolin as a potential anticancer agent. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and cell systems.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in-vitro efficacy of Eupahualin C, a flavonoid compound with demonstrated anti-cancer properties. The following protocols detail key assays for assessing its impact on cell viability, apoptosis, and cell cycle progression. Additionally, this document outlines the investigation of its effects on relevant signaling pathways implicated in cancer, such as PI3K/Akt/mTOR, STAT3, and NF-κB.

Overview of this compound and its Presumed Mechanism of Action

This compound is a flavonoid that has been shown to exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Existing research suggests that one of its primary mechanisms of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, this compound can induce cell cycle arrest and trigger programmed cell death (apoptosis) in malignant cells. Furthermore, related flavonoid compounds have been observed to modulate other key cancer-related signaling pathways, including STAT3 and NF-κB, suggesting that this compound may have a multi-targeted effect.

Core In Vitro Efficacy Assays

A battery of in vitro assays is essential to comprehensively characterize the anti-cancer activity of this compound. The following protocols are foundational for determining its efficacy.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the cytotoxic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50).

Data Presentation: this compound Cytotoxicity (IC50)

Cell LineThis compound Incubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)2450.2
4825.8
7212.5
A549 (Lung Cancer)2465.1
4833.7
7218.2
HCT116 (Colon Cancer)2442.9
4821.4
7210.9

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis seed_cells Seed Cells in 96-well Plate prepare_eupahualin Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_eupahualin->treat_cells incubate_plate Incubate for 24-72h treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Data Presentation: this compound-Induced Apoptosis

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
MCF-7 Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (25 µM)60.5 ± 3.525.3 ± 2.810.1 ± 1.54.1 ± 0.9
This compound (50 µM)35.1 ± 4.240.8 ± 3.118.5 ± 2.25.6 ± 1.1
A549 Control96.1 ± 1.81.8 ± 0.41.2 ± 0.20.9 ± 0.1
This compound (35 µM)65.3 ± 2.920.7 ± 2.59.8 ± 1.34.2 ± 0.8
This compound (70 µM)40.2 ± 3.835.4 ± 3.017.9 ± 2.06.5 ± 1.0

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and quadrants.

Experimental Workflow: Annexin V/PI Assay

AnnexinV_PI_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min (Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze quantify Quantify Apoptotic Populations analyze->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is employed to determine the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Data Presentation: this compound Effect on Cell Cycle Distribution

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound (25 µM)78.9 ± 4.112.3 ± 1.28.8 ± 0.9
This compound (50 µM)85.2 ± 4.58.1 ± 0.96.7 ± 0.7
A549 Control58.7 ± 2.925.6 ± 2.115.7 ± 1.6
This compound (35 µM)72.1 ± 3.815.4 ± 1.412.5 ± 1.3
This compound (70 µM)80.3 ± 4.210.2 ± 1.19.5 ± 1.0

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells wash_fixed Wash to Remove Ethanol fix_cells->wash_fixed stain_pi Stain with PI/RNase A Solution wash_fixed->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Investigation of Molecular Signaling Pathways

To elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, it is crucial to investigate its impact on key signaling pathways. Western blotting is the standard technique for this purpose, allowing for the quantification of protein expression and phosphorylation status.

PI3K/Akt/mTOR Signaling Pathway

Rationale: This pathway is a central regulator of cell survival and proliferation and is a known target of some flavonoids.

Key Proteins to Analyze:

  • Phospho-PI3K (p-PI3K)

  • Total PI3K

  • Phospho-Akt (p-Akt)

  • Total Akt

  • Phospho-mTOR (p-mTOR)

  • Total mTOR

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes EupahualinC This compound EupahualinC->PI3K EupahualinC->Akt EupahualinC->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

STAT3 Signaling Pathway

Rationale: Constitutive activation of STAT3 is common in many cancers and is associated with tumor progression. Related compounds have been shown to inhibit this pathway.[3]

Key Proteins to Analyze:

  • Phospho-STAT3 (p-STAT3)

  • Total STAT3

  • Upstream kinases (e.g., p-JAK2)

  • Downstream targets (e.g., Bcl-2, Cyclin D1)

STAT3 Signaling Pathway Diagram

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Gene Transcription (Proliferation, Survival) Nucleus->GeneExpression Promotes EupahualinC This compound EupahualinC->STAT3 Inhibits Phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

NF-κB Signaling Pathway

Rationale: The NF-κB pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[4] Flavonoids are known to modulate this pathway.

Key Proteins to Analyze:

  • Phospho-IκBα (p-IκBα)

  • Total IκBα

  • Phospho-p65 (p-p65)

  • Total p65

  • Nuclear p65 (via nuclear fractionation)

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Gene Transcription (Inflammation, Survival) Nucleus->GeneExpression Promotes EupahualinC This compound EupahualinC->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Eupahualin C: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Eupahualin C, a sesquiterpene lactone, has emerged as a promising natural compound for cancer therapy due to its potent pro-apoptotic activity in a variety of tumor cell lines. These application notes provide a comprehensive overview of the mechanisms of action, key signaling pathways, and practical protocols for utilizing this compound in in vitro cancer research.

Mechanism of Action:

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway. Treatment of cancer cells with this compound leads to the following key events:

  • Disruption of Mitochondrial Homeostasis: this compound increases the Bax/Bcl-2 ratio, leading to the dissipation of the mitochondrial membrane potential (ΔΨm)[1].

  • Generation of Reactive Oxygen Species (ROS): The compound triggers the production of ROS, which acts as a critical upstream signaling molecule in the apoptotic cascade[1].

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[1].

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program[1].

  • Cell Cycle Arrest: this compound has also been shown to induce cell cycle arrest, preventing the proliferation of tumor cells.

Key Signaling Pathways:

The pro-apoptotic effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • Mitochondrial Apoptosis Pathway: As described above, this is the central pathway activated by this compound, involving the Bcl-2 family of proteins and the caspase cascade.

  • Oxidative Stress Pathway: The generation of ROS by this compound is a key initiating event. The inhibition of ROS can partially prevent the pro-apoptotic effects of the compound[1].

Quantitative Data

The following table summarizes the cytotoxic activity of this compound and related compounds in various cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Analog 1HTB-26Breast Cancer10-50[2]
This compound Analog 1PC-3Pancreatic Cancer10-50[2]
This compound Analog 1HepG2Hepatocellular Carcinoma10-50[2]
This compound Analog 1HCT116Colorectal Cancer22.4[2]
This compound Analog 2HCT116Colorectal Cancer0.34[2]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

Eupahualin_C_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Bax Bax ROS->Bax + Bcl2 Bcl2 ROS->Bcl2 - Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Activation Procaspase3 Procaspase3 Caspase3 Caspase3 Caspase9->Caspase3 Activation Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome c_cyto Cytochrome c MMP ΔΨm Dissipation Bax->MMP Bcl2->MMP Cytochrome c_mito Cytochrome c Cytochrome c_mito->Cytochrome c_cyto Release

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Seed Tumor Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Annexin V/PI Staining (Flow Cytometry) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate protein_levels Analyze Protein Levels wb->protein_levels

References

Troubleshooting & Optimization

Technical Support Center: Eupahualin C Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupahualin C for in vitro experiments.

Disclaimer: Specific physicochemical and quantitative solubility data for this compound are not extensively available in public literature. The guidance provided here is based on the known properties of the broader class of sesquiterpene lactones and established principles of solubility enhancement. Researchers are encouraged to perform their own solubility assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound for in vitro cell-based assays?

A1: The recommended starting solvent for this compound, a lipophilic sesquiterpene lactone, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in your cell culture medium to the final desired concentration.

Q2: I am observing precipitation of this compound in my cell culture medium after diluting my DMSO stock. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. The primary causes are:

  • Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally ≤ 0.5% (v/v), as higher concentrations can be cytotoxic and can also cause the compound to crash out of the aqueous solution.[1]

  • Compound Concentration: The final concentration of this compound may exceed its aqueous solubility limit in the culture medium.

  • Temperature: Dilution into colder medium can decrease solubility.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock so that a smaller volume is needed for dilution.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Vortexing: Gently vortex or pipette the diluted solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: While DMSO is the most common, other organic solvents can be used, though they may have their own limitations. Ethanol (B145695) can be an effective co-solvent.[2] However, it is more volatile and can have different cytotoxic profiles compared to DMSO. If using an alternative solvent, it is crucial to run a vehicle control to assess its effect on your specific cell line at the final concentration used.

Q4: How can I systematically improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of solvents (e.g., water with a small percentage of ethanol or polyethylene (B3416737) glycol) can increase solubility.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.[5][6] Studies on other sesquiterpene lactones have shown solubility increases of over 100-fold using this method.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in cytotoxicity assays. Poorly dissolved compound leading to uneven exposure of cells.Ensure the compound is fully dissolved in the DMSO stock solution. Consider brief sonication or warming. The final vehicle concentration must be consistent across all wells.[1]
High background toxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your cell line. Keep the final solvent concentration below this limit (typically ≤ 0.5%).
Loss of compound activity over time in prepared media. The compound may be unstable in the aqueous culture medium or precipitating out of solution during incubation.Prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment. If precipitation is suspected during long incubation periods, consider using a solubility enhancement technique like cyclodextrin (B1172386) complexation.

Quantitative Data on Solubility Enhancement

While specific data for this compound is limited, the following table illustrates the significant solubility enhancement achieved with cyclodextrins for other structurally related sesquiterpene lactones. This provides a strong rationale for exploring this method for this compound.

CompoundSolventSolubility without Cyclodextrin (µg/mL)Cyclodextrin UsedSolubility with Cyclodextrin (µg/mL)Fold Increase
DehydrocostuslactoneWater~5β-Cyclodextrin~230~46
CostunolideWater~10β-Cyclodextrin~100~10

Data adapted from studies on sesquiterpene lactone complexation.[5][6] Researchers should generate their own data for this compound.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=350 g/mol , add 1.43 mL of DMSO to 5 mg).

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

    • For experiments, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final working concentration, ensuring the final DMSO concentration remains below 0.5%.

Protocol 2: Solubility Enhancement using a Co-solvent System (Ethanol)
  • Materials: this compound, anhydrous DMSO, absolute ethanol, cell culture medium.

  • Procedure:

    • Prepare a high-concentration primary stock of this compound in DMSO (e.g., 50 mM).

    • Create a secondary, intermediate stock solution by diluting the primary DMSO stock in absolute ethanol (e.g., dilute 1:4 to get a 10 mM stock in 20% DMSO/80% Ethanol).

    • Add this intermediate stock to your pre-warmed cell culture medium to achieve the final concentration. This method introduces two organic solvents, so it is critical to run a vehicle control with the same final concentrations of both DMSO and ethanol.

    • The final concentration of total organic solvent should be kept as low as possible.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), absolute ethanol, deionized water, sterile microcentrifuge tubes.

  • Procedure:

    • Dissolve this compound in a minimal amount of absolute ethanol to create a concentrated solution.

    • In a separate tube, dissolve HP-β-CD in deionized water to create a concentrated aqueous solution (e.g., 40% w/v).

    • Slowly add the this compound solution to the HP-β-CD solution while vortexing or stirring vigorously. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

    • Continue to stir the mixture at room temperature for 24-48 hours, protected from light.

    • Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the this compound-HP-β-CD complex.

    • This powder can now be directly dissolved in cell culture medium for your experiments. Confirm complex formation and determine the concentration of this compound in the complex using analytical techniques like HPLC.

Diagrams and Workflows

Experimental and Logical Workflows

G cluster_start Start: Solubility Issue cluster_dissolution Step 1: Standard Dissolution cluster_check Step 2: Check for Precipitation cluster_success Success cluster_troubleshoot Step 3: Troubleshooting / Enhancement Start This compound powder Dissolve_DMSO Dissolve in 100% DMSO to create stock solution Start->Dissolve_DMSO Dilute_Medium Dilute stock in culture medium Dissolve_DMSO->Dilute_Medium Check_Precipitate Observe for precipitation Dilute_Medium->Check_Precipitate Proceed Proceed with experiment Check_Precipitate->Proceed No Optimize Optimize Dilution (e.g., lower final DMSO %) Check_Precipitate->Optimize Yes Optimize->Dilute_Medium CoSolvent Use Co-Solvent System (e.g., Ethanol) Optimize->CoSolvent Cyclodextrin Use Cyclodextrin Complexation Optimize->Cyclodextrin CoSolvent->Dilute_Medium Cyclodextrin->Dilute_Medium

Caption: Decision workflow for dissolving this compound.

Putative Signaling Pathways for this compound

Based on studies of structurally similar compounds like Eupalinolide J and Eupafolin, this compound may exert its anti-cancer effects by inhibiting the STAT3 and/or NF-κB signaling pathways.[7][8][9]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 DNA DNA pSTAT3->DNA Translocation EupahualinC This compound (Putative) EupahualinC->pSTAT3 Inhibits Dimerization/ Promotes Degradation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: Putative inhibition of the STAT3 pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases DNA_NFkB DNA NFkB->DNA_NFkB Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB EupahualinC This compound (Putative) EupahualinC->IKK Inhibits Transcription_NFkB Gene Transcription (Anti-apoptotic, Pro-inflammatory) DNA_NFkB->Transcription_NFkB Apoptosis Apoptosis Transcription_NFkB->Apoptosis Inhibition of Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Caption: Putative inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Eupahualin C Large-Scale Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale isolation of Eupahualin C. Given the limited direct public data on this compound, this guide incorporates methodologies and data from the isolation of similar sesquiterpene lactones from the Eupatorium genus to provide practical and transferable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound isolation?

This compound is a sesquiterpene lactone that can be isolated from plants of the Eupatorium genus, such as Eupatorium chinense. The concentration of this compound can vary depending on the plant's geographical location, harvest time, and the specific part of the plant used for extraction.

Q2: What are the main challenges in the large-scale isolation of this compound?

The primary challenges in the large-scale isolation of this compound and similar sesquiterpene lactones include:

  • Low Yield: The concentration of this compound in the raw plant material is often low, requiring the processing of large amounts of biomass.

  • Presence of Structurally Similar Compounds: Eupatorium species contain a complex mixture of structurally related sesquiterpenoid lactones, which makes the purification of a single compound like this compound challenging.[1][2]

  • Compound Stability: Sesquiterpene lactones can be sensitive to heat, pH changes, and light, which can lead to degradation during the extraction and purification process.

  • Solvent Selection and Recovery: Effective large-scale extraction requires optimized solvent systems and efficient solvent recovery processes to be cost-effective and environmentally friendly.

Q3: What analytical techniques are recommended for monitoring the isolation process?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the presence and purity of this compound throughout the isolation process.[1][2] Developing a validated, stability-indicating HPLC method is crucial for accurate quantification and impurity profiling.[3][4]

Q4: How should the stability of isolated this compound be assessed?

Stability testing should be conducted according to ICH guidelines.[5][6] This involves subjecting the purified compound to various environmental conditions, such as different temperatures and humidity levels, over a defined period.[7] Key parameters to monitor include the appearance of degradation products and any changes in purity, which can be assessed using a stability-indicating HPLC method.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction SolventScreen a panel of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures thereof) to identify the optimal solvent for this compound extraction.
Inadequate Extraction Time or TemperatureOptimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds.[7] Conduct small-scale time-course and temperature-gradient studies.
Improper Plant Material PreparationEnsure the plant material is properly dried and ground to a consistent particle size to maximize the surface area for solvent penetration.
Suboptimal Solid-to-Liquid RatioSystematically vary the ratio of plant material to solvent to find the most efficient extraction conditions.
Problem 2: Poor Separation and Purity during Chromatography
Possible Cause Troubleshooting Step
Co-elution of Structurally Similar CompoundsEmploy advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC), which is effective for separating structurally similar natural products.[1][2]
Inappropriate Stationary or Mobile PhaseFor column chromatography, screen different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and optimize the mobile phase composition through techniques like Thin Layer Chromatography (TLC) or analytical HPLC.
Sample Overload on the ColumnReduce the amount of crude extract loaded onto the chromatographic column to improve resolution.
Irreversible Adsorption on Solid SupportHSCCC, being a liquid-liquid separation technique, eliminates irreversible adsorption of the sample onto a solid support, leading to better recovery.[1]

Quantitative Data

The following table summarizes the yield and purity of three sesquiterpenoid lactones isolated from Eupatorium lindleyanum DC. using HSCCC, which can serve as a reference for expected outcomes when isolating similar compounds like this compound.[1][2]

Compound Amount from 540 mg of n-butanol fraction Purity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.8 mg91.8%
Eupalinolide A17.9 mg97.9%
Eupalinolide B19.3 mg97.1%

Experimental Protocols & Methodologies

General Workflow for Sesquiterpene Lactone Isolation

The following is a generalized workflow for the isolation of sesquiterpene lactones from Eupatorium species, which can be adapted for the large-scale isolation of this compound.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis & Characterization A Dried & Powdered Plant Material B Ethanol Extraction A->B C Crude Ethanol Extract B->C D Solvent Partitioning (e.g., with n-butanol) C->D E n-Butanol Fraction D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F G Collection of Fractions F->G H Purity Analysis (HPLC) G->H I Pure this compound H->I J Structural Elucidation (NMR, MS) I->J G A Select a Two-Phase Solvent System (e.g., n-hexane-ethyl acetate-methanol-water) B Determine Partition Coefficient (K value) of Target Compound A->B C Optimize Solvent System for Ideal K value (0.5 < K < 2.0) B->C D Perform HSCCC Separation C->D E Set Parameters: - Flow Rate - Revolution Speed - Detection Wavelength D->E F Monitor Elution Profile D->F G Collect and Analyze Fractions F->G

References

preventing Eupahualin C degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupahualin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The information provided is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: Like many sesquiterpene lactones, the stability of this compound in solution is influenced by several factors. The most significant are pH, temperature, and exposure to light. Additionally, the choice of solvent and the presence of oxygen or metal ions can also impact its stability.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Based on studies of other sesquiterpene lactones, slightly acidic conditions are generally preferred for stability. For instance, some sesquiterpene lactones have been shown to be more stable at a pH of 5.5 compared to a neutral pH of 7.4.[1][2] Alkaline conditions should be avoided as they can catalyze the hydrolysis of ester groups and the lactone ring, which are common features in this class of compounds.

Q3: How should I store my this compound stock solutions?

A3: For maximum stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C. Studies on other sesquiterpene lactones have shown that degradation increases with temperature.[3] Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: What is the best solvent to use for dissolving this compound?

A4: The choice of solvent can impact the stability of this compound. For long-term storage, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare concentrated stock solutions for in vitro experiments. However, it is crucial to be aware that some reactive compounds can still degrade in DMSO. For working solutions, the solvent should be compatible with the experimental system. If using alcoholic solvents like ethanol, be aware that addition reactions can occur over time, especially with prolonged storage at room temperature.[3]

Q5: Can I prepare working dilutions in aqueous buffers ahead of time?

A5: It is advisable to prepare aqueous working dilutions of this compound fresh for each experiment. Sesquiterpene lactones can be susceptible to hydrolysis in aqueous media, especially at neutral or alkaline pH and elevated temperatures (e.g., 37°C).[1][2] If dilutions must be prepared in advance, they should be kept on ice and used as quickly as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound for each experiment. Check the pH of your culture medium or buffer; if it is neutral or slightly alkaline, minimize the incubation time of the compound in the medium before adding to cells. Consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Inconsistent results between experiments. Inconsistent storage or handling of this compound solutions.Strictly adhere to a standardized protocol for solution preparation, storage, and handling. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always protect solutions from light and store them at the recommended temperature.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC). Degradation of this compound into one or more new chemical entities.This is a strong indicator of degradation. Analyze the degradation products by techniques like HPLC-MS to identify them. Review your solution preparation and storage conditions. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products and pathways.

Data Summary

The following table summarizes the key factors affecting the stability of sesquiterpene lactones, which are likely applicable to this compound.

Factor Effect on Stability Recommendation
pH Degradation is often accelerated at neutral to alkaline pH.[1][2]Maintain solutions in a slightly acidic pH range (e.g., pH 5.5) where possible. Prepare fresh solutions in neutral buffers immediately before use.
Temperature Higher temperatures increase the rate of degradation.[3]Store stock solutions at -20°C or -80°C. Keep working solutions on ice.
Light UV light can cause photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Solvent Protic solvents like alcohols can react with the compound over time.[3] Aqueous solutions can lead to hydrolysis.Use aprotic solvents like DMSO for long-term stock solutions. Prepare aqueous dilutions immediately before use.
Oxygen Oxidation can be a degradation pathway for some organic molecules.While not specifically documented for all sesquiterpene lactones, it is good practice to minimize headspace in vials and consider purging with an inert gas like nitrogen or argon for long-term storage of highly sensitive compounds.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC-UV

This protocol provides a general method for determining the stability of this compound in a chosen solvent under specific conditions.

1. Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., DMSO, ethanol, cell culture medium)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Calibrated incubator or water bath

  • Amber HPLC vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution to the final test concentration in the solvent of interest. Aliquot the solution into several amber HPLC vials.

  • Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC to determine the initial concentration of this compound.

    • Example HPLC Conditions:

      • Mobile Phase: Gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 220 nm).

      • Injection Volume: 10 µL.

  • Incubation: Place the remaining vials under the desired storage conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the concentration of this compound by HPLC using the same method as the T=0 analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_samples Prepare Stability Samples (Dilute in test solvent) prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC-UV) prep_samples->t0_analysis incubation Incubate Samples (Desired conditions) prep_samples->incubation data_analysis Data Analysis (% Remaining vs. Time) t0_analysis->data_analysis tp_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->tp_analysis tp_analysis->data_analysis degradation_pathway Potential Degradation Pathways for a Sesquiterpene Lactone cluster_conditions Degradation Conditions sl Sesquiterpene Lactone (e.g., this compound with ester side chain) hydrolysis Hydrolysis Product (Loss of side chain) sl->hydrolysis addition Solvent Adduct (e.g., addition of ethanol) sl->addition photodegradation Photodegradation Product sl->photodegradation pH High pH / H2O pH->hydrolysis solvent Protic Solvent (e.g., EtOH) solvent->addition light UV Light light->photodegradation

References

Troubleshooting Crystallization: A Technical Guide for Eupahualin C and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data, including specific crystallization protocols for a compound named "Eupahualin C," is limited. It is highly probable that "this compound" is a variation or misspelling of known natural products such as "Eupalin," a flavonoid glycoside. This guide, therefore, provides troubleshooting strategies and general protocols based on the chemical properties of flavonoids and sesquiterpene lactones, the classes to which this compound and similar compounds belong. The experimental conditions provided are hypothetical and should be used as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound and similar flavonoid compounds?

A1: Flavonoids and sesquiterpene lactones are often characterized by their lipophilic nature and poor water solubility, which can make crystallization challenging. Key difficulties include identifying suitable solvent systems, controlling the rate of supersaturation to avoid precipitation or oiling out, and overcoming the tendency to form amorphous solids or very small, poorly ordered crystals. The purity of the sample is also a critical factor that can significantly impact the success of crystallization experiments.

Q2: How do I select an appropriate solvent for this compound crystallization?

A2: Solvent selection is a critical first step. A good crystallization solvent is one in which the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature. For flavonoid and sesquiterpene lactone type compounds, common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or hexane. A systematic screening of various solvents and solvent mixtures is recommended.

Q3: My experiment resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common problem that occurs when the solution becomes supersaturated too quickly. To address this, you can try several approaches:

  • Lower the initial concentration: Starting with a more dilute solution can slow down the process.

  • Slow down the cooling rate: Gradual cooling provides more time for ordered crystal lattice formation.

  • Use a different solvent system: A solvent in which the compound is slightly less soluble might be beneficial.

  • Employ vapor diffusion: This technique allows for a much slower increase in concentration, which can favor crystal growth over oil formation.

Q4: The crystals I obtained are too small or needle-shaped. How can I grow larger, higher-quality crystals?

A4: The formation of small or needle-like crystals often indicates rapid nucleation. To encourage the growth of larger, single crystals, you can:

  • Reduce the level of supersaturation: This can be achieved by lowering the compound's concentration or slowing the rate of solvent evaporation or cooling.

  • Optimize the temperature: Sometimes, a subtle change in temperature can significantly affect crystal habit.

  • Introduce a seed crystal: Adding a small, well-formed crystal to a saturated solution can promote the growth of a larger crystal rather than the formation of many new nuclei.

  • Utilize co-crystallization: Introducing a suitable co-former can sometimes alter the crystal packing and lead to better-quality crystals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation.- Increase concentration.- Evaporate some of the solvent.- Add an anti-solvent.- Further purify the compound.
Amorphous Precipitate - Supersaturation is too high.- Cooling is too rapid.- Decrease initial concentration.- Slow down the cooling rate.- Use a solvent with slightly higher solubility.
Formation of Oils - High degree of supersaturation.- Solvent system is not optimal.- Reduce concentration.- Employ a slower method like vapor diffusion.- Screen a wider range of solvents.
Small or Needle-like Crystals - Rapid nucleation due to high supersaturation.- Sub-optimal temperature or pH.- Decrease supersaturation.- Optimize temperature.- Consider using seeding techniques.- Screen for additives or co-formers.
Twinned or Intergrown Crystals - High nucleation rate.- Impurities affecting crystal growth.- Reduce supersaturation.- Further purify the sample.- Try a different crystallization method.

Experimental Protocols

Hypothetical Protocol 1: Slow Evaporation

This method is straightforward and widely used for small molecules.

  • Preparation of a Saturated Solution:

    • Dissolve a small amount of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., ethanol) at room temperature in a small, clean vial.

    • Add the compound incrementally until a small amount no longer dissolves, indicating a saturated solution.

    • Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature.

  • Crystallization:

    • Loosely cap the vial to allow for slow evaporation of the solvent. A cap with a small hole or covering the opening with parafilm and piercing it with a needle works well.

    • Place the vial in a vibration-free location.

    • Monitor the vial daily for crystal growth. This process can take several days to weeks.

Hypothetical Protocol 2: Vapor Diffusion (Hanging Drop)

This technique allows for a more controlled and slower approach to crystallization.

  • Prepare the Reservoir Solution:

    • In the well of a crystallization plate, place a larger volume (e.g., 500 µL) of a precipitant solution. This solution should be a poor solvent for this compound (e.g., a higher percentage of water in an ethanol/water mixture).

  • Prepare the Drop:

    • On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of a concentrated this compound solution (in a good solvent like ethanol) with an equal volume of the reservoir solution.

  • Set up the Diffusion:

    • Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

    • Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir, gradually increasing the concentration of this compound in the drop and leading to crystallization.

Data Presentation

Table 1: Hypothetical Crystallization Screening Results for this compound
Condition Solvent System Temperature (°C) Observation
1Ethanol4Clear Solution
2Ethanol25 (Slow Evaporation)Small Needles
3Methanol4Amorphous Precipitate
4Methanol25 (Slow Evaporation)Microcrystals
5Acetone4Clear Solution
6Acetone25 (Slow Evaporation)Oil
7Ethanol:Water (9:1)4Small Prisms
8Ethanol:Water (9:1)25 (Vapor Diffusion)Single, well-formed crystals
9Ethyl Acetate4Clear Solution
10Ethyl Acetate25 (Slow Evaporation)Thin Plates

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization start Start: Purified this compound dissolve Dissolve in appropriate solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff cooling Slow Cooling dissolve->cooling observe Microscopic Observation slow_evap->observe vapor_diff->observe cooling->observe optimize Optimize Conditions observe->optimize Sub-optimal results end End: High-Quality Crystals observe->end Success optimize->dissolve Re-screen

Caption: General experimental workflow for this compound crystallization.

troubleshooting_logic cluster_outcomes Problem Identification cluster_solutions Potential Solutions start Initial Experiment Outcome no_xtal No Crystals start->no_xtal precipitate Amorphous Precipitate start->precipitate oil Oiling Out start->oil small_xtal Small/Needle Crystals start->small_xtal inc_conc Increase Concentration / Evaporate no_xtal->inc_conc add_anti Add Anti-solvent no_xtal->add_anti purify Further Purification no_xtal->purify dec_conc Decrease Concentration precipitate->dec_conc slow_rate Slow Down Cooling/Evaporation precipitate->slow_rate oil->dec_conc oil->slow_rate change_solvent Change Solvent System oil->change_solvent small_xtal->slow_rate optimize_temp Optimize Temperature small_xtal->optimize_temp seeding Use Seed Crystals small_xtal->seeding

Navigating Resistance to Eupahualin C in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Absence of scientific literature on "Eupahualin C"

Extensive searches of publicly available scientific databases and literature have not yielded any information on a compound designated "this compound." This suggests that "this compound" may be a novel, proprietary, or potentially misidentified compound. The following technical support guide is therefore based on general principles of overcoming drug resistance in cancer cells, drawing parallels from known mechanisms that may be relevant to natural product-derived anticancer agents. Researchers are advised to validate the specific mechanism of action and resistance pathways pertinent to their compound of interest.

Troubleshooting Guide: Investigating Resistance to Novel Anticancer Compounds

This guide provides a structured approach for researchers encountering resistance to novel therapeutic compounds, using a hypothetical framework that could be applied to a compound like "this compound."

Observed Issue Potential Cause Recommended Action
Decreased cell death (apoptosis) at previously effective concentrations. 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[1] 2. Downregulation of pro-apoptotic proteins (e.g., Bax, Apaf-1).[1] 3. Inactivation of caspase pathways.[1]1. Western Blot/PCR Array: Profile the expression of key apoptosis-related genes and proteins.[1] 2. Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-9.[1] 3. Combination Therapy: Co-administer with known pro-apoptotic agents or inhibitors of anti-apoptotic proteins.
Reduced intracellular accumulation of the compound. 1. Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, BCRP).[2][3]1. Rhodamine 123/Hoechst 33342 Efflux Assay: Functionally assess the activity of ABC transporters. 2. Expression Analysis (qPCR/Western Blot): Quantify the expression levels of common ABC transporters.[3] 3. Inhibitor Studies: Use known ABC transporter inhibitors (e.g., verapamil, tariquidar) to see if sensitivity is restored.
Altered activity of the target signaling pathway. 1. Mutations in the direct target protein of the compound. 2. Activation of alternative or bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[3][4][5]1. Target Sequencing: Sequence the gene encoding the putative target protein to identify mutations. 2. Phospho-protein arrays/Western Blot: Analyze the activation status of key nodes in common survival pathways.[4] 3. Combination with Pathway Inhibitors: Test for synergistic effects by co-treating with inhibitors of identified bypass pathways (e.g., PI3K or MEK inhibitors).[4]
Emergence of a resistant subpopulation of cells. 1. Presence of cancer stem cells (CSCs) with inherent resistance mechanisms.[6]1. CSC Marker Analysis: Use flow cytometry to identify and quantify cells expressing CSC markers (e.g., CD44, ALDH1). 2. Sphere Formation Assay: Assess the self-renewal capacity of the cell population. 3. Target CSC-specific pathways: Investigate therapies targeting pathways active in CSCs.[6]

Frequently Asked Questions (FAQs)

Q1: We are observing diminished efficacy of our compound over time. What is the first step in diagnosing the resistance mechanism?

A1: The initial step is to establish a resistant cell line by continuous exposure to escalating doses of the compound. Once a resistant phenotype is confirmed (e.g., via IC50 determination), a comparative analysis against the parental (sensitive) cell line is recommended. This can begin with broad-spectrum analyses like RNA sequencing to identify differentially expressed genes, which can provide clues towards the underlying resistance mechanism, such as the upregulation of drug efflux pumps or alterations in survival signaling pathways.[7]

Q2: How can we determine if our compound is a substrate for drug efflux pumps like P-glycoprotein?

A2: A common method is to assess whether the cytotoxicity of your compound is enhanced in the presence of an efflux pump inhibitor. For example, you can perform a dose-response curve of your compound with and without a sub-lethal concentration of an inhibitor like verapamil. A significant leftward shift in the dose-response curve in the presence of the inhibitor suggests your compound is a substrate for the targeted pump.

Q3: What are the common signaling pathways that confer resistance to natural product-based anticancer drugs?

A3: Many natural products exert their effects by inducing apoptosis or inhibiting key cellular processes. Resistance often arises from the cancer cells' ability to activate pro-survival signaling pathways. The most frequently implicated pathways include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4][5] Activation of these pathways can promote cell proliferation and inhibit apoptosis, thereby counteracting the effects of the therapeutic agent.

Q4: Can combination therapy overcome resistance?

A4: Yes, combination therapy is a cornerstone of overcoming drug resistance.[2][8][9] The rationale is to target the primary mechanism of action of your compound and the resistance pathway simultaneously. For instance, if resistance is mediated by the activation of the PI3K pathway, combining your compound with a PI3K inhibitor could restore sensitivity.[5] Another strategy is to combine the primary drug with an agent that inhibits drug efflux pumps.[2]

Experimental Protocols

Protocol 1: Generation of a Resistant Cancer Cell Line

  • Cell Culture Initiation: Begin culturing the parental cancer cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with the compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner. Allow the cells to recover and resume normal growth before each subsequent dose increase.

  • Resistance Confirmation: After several months of continuous culture, the resulting cell population should be able to proliferate in the presence of a significantly higher concentration of the drug than the parental line. Confirm the degree of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value indicates the successful generation of a resistant line.

Protocol 2: Western Blot for Pro-Survival Pathway Activation

  • Cell Lysis: Treat both parental and resistant cells with and without the compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescent substrate. Increased ratios of phosphorylated to total protein in the resistant line suggest activation of that pathway.

Visualizing Resistance Mechanisms

Below are diagrams illustrating key concepts in drug resistance.

G cluster_0 Drug Efflux Mechanism Drug Anticancer Drug Cell Cancer Cell Drug->Cell Enters Cell Pump ABC Transporter (e.g., P-gp) Extracellular Extracellular Space Pump->Extracellular Drug is pumped out Cell->Pump

Caption: Upregulation of ABC transporters leads to increased drug efflux.

G cluster_1 Bypass Signaling Pathway Activation cluster_2 Bypass Pathway Drug Anticancer Drug Target Primary Target Drug->Target Inhibits Apoptosis Apoptosis Target->Apoptosis BypassReceptor Growth Factor Receptor BypassSignal Pro-Survival Signal (e.g., PI3K/Akt) BypassReceptor->BypassSignal BypassSignal->Apoptosis Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Eupahualin C.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound, a common issue for many sesquiterpene lactones, is primarily attributed to its poor aqueous solubility and potential instability in the gastrointestinal tract.[1][2][3] For effective oral absorption, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane.[1] The lipophilic nature of this compound hinders its dissolution in the aqueous environment of the gut.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound. The most investigated and promising approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can encapsulate lipophilic molecules like this compound. SLNs can enhance oral bioavailability by increasing the drug's surface area for dissolution, protecting it from degradation in the GI tract, and facilitating lymphatic uptake, thereby bypassing first-pass metabolism.[4][5]

  • Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer. Liposomes can protect the drug from the harsh environment of the stomach and intestines and enhance its absorption.[6][7][8]

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can improve the solubility and absorption of lipophilic drugs.[9][10]

  • Use of Absorption Enhancers: Certain natural compounds, such as piperine (B192125) and quercetin, have been shown to enhance the bioavailability of other drugs by inhibiting efflux pumps or metabolic enzymes in the intestine.[11][12][13]

Q3: How significant is the bioavailability improvement with these nanoformulation strategies?

A3: The enhancement in bioavailability can be substantial, though it varies depending on the specific formulation and the physicochemical properties of the drug. For sesquiterpene lactones similar to this compound, nanoformulations have been shown to increase the area under the plasma concentration-time curve (AUC), a key indicator of bioavailability, by several fold compared to the free drug.[14]

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of this compound in liposomes.

  • Possible Cause: Inappropriate lipid composition or drug-to-lipid ratio. This compound is a lipophilic molecule, and its efficient incorporation into the lipid bilayer of liposomes is crucial.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Ensure the chosen phospholipids (B1166683) have a phase transition temperature (Tc) that is appropriate for the preparation method. Incorporating cholesterol (typically at a 2:1 or 1:1 molar ratio with the primary phospholipid) can increase the stability of the bilayer and improve the encapsulation of lipophilic drugs.

    • Vary Drug-to-Lipid Ratio: Experiment with different drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) to find the optimal concentration for encapsulation without causing drug precipitation or compromising liposome (B1194612) stability.[15]

    • Method of Preparation: For lipophilic drugs, the thin-film hydration method where the drug is co-dissolved with the lipids in an organic solvent before forming the film is generally effective.[15]

    • Check for Drug Precipitation: Visually inspect the formulation for any signs of drug precipitation during preparation.

Problem 2: High variability in in vivo pharmacokinetic data.

  • Possible Cause: Issues with the formulation's stability, animal handling, or analytical method.

  • Troubleshooting Steps:

    • Formulation Stability: Ensure the prepared formulation is stable under the conditions of the study. Conduct stability studies to check for particle size changes, drug leakage, or degradation over time and at relevant temperatures.

    • Dosing Accuracy: For oral gavage, ensure accurate and consistent administration of the formulation. The volume and concentration should be carefully controlled for each animal.

    • Animal Fasting: Standardize the fasting period for the animals before dosing, as food can significantly affect the absorption of lipophilic drugs and their formulations.

    • Analytical Method Validation: Validate the analytical method (e.g., HPLC-MS/MS) for the quantification of this compound in plasma to ensure it is accurate, precise, and sensitive enough to detect the expected concentrations.

Problem 3: Poor correlation between in vitro dissolution and in vivo bioavailability.

  • Possible Cause: The in vitro dissolution method does not accurately mimic the complex environment of the gastrointestinal tract.

  • Troubleshooting Steps:

    • Biorelevant Dissolution Media: Instead of simple buffers, use biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) that contain bile salts and lecithin (B1663433) to better simulate the conditions in the stomach and small intestine.

    • Consider the Formulation Type: For nanoformulations, standard dissolution tests may not be fully indicative of in vivo performance. The release mechanism is often a combination of diffusion and erosion of the nanoparticle matrix. Specialized release testing methods, such as dialysis-based methods, may be more appropriate.

    • Evaluate Permeability: Remember that dissolution is only one part of absorption. A Caco-2 permeability assay can provide insights into the drug's ability to cross the intestinal epithelium, which is another critical factor for oral bioavailability.

Data Presentation

Table 1: Physicochemical Properties and Stability of this compound (and related Sesquiterpene Lactones)

ParameterValue/ObservationReference/Note
Solubility
WaterPoorly soluble[1]
EthanolSolubleGeneral knowledge for similar compounds
PBS (pH 7.4)Very slightly solubleInferred from poor water solubility
Stability
pHGenerally more stable in acidic pH (e.g., pH 3-5) and less stable in neutral to alkaline pH.[16][17]
TemperatureDegradation increases with temperature.[16][18][19][20][21]
LightPotential for photodegradation; should be stored protected from light.General precaution for natural products

Table 2: Characterization of this compound Nanoformulations (Representative Data)

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference/Note
Solid Lipid Nanoparticles (SLNs)150 - 300< 0.3> 80Representative data for lipophilic drugs in SLNs.[22]
Liposomes100 - 200< 0.2> 90Representative data for lipophilic drugs in liposomes.[11][15][23][24]

Note: This table presents typical and achievable values for nanoformulations of lipophilic drugs similar to this compound. Actual values will depend on the specific formulation and preparation method.

Table 3: Comparative Pharmacokinetic Parameters of a Representative Sesquiterpene Lactone (Costunolide) in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Free Costunolide (B1669451)~1068.0~308100%[9][25]
Costunolide in Radix Aucklandiae ExtractSignificantly higher Cmax and AUC compared to isolated costunolide, suggesting enhanced absorption from the extract matrix.--Improved[25]
Nanoformulation (Hypothetical)Expected to be significantly higher than free drugMay be shorter or longer depending on release profileExpected to be significantly higher> 200%Based on general findings for nanoformulations of poorly soluble drugs.

Note: As specific pharmacokinetic data for this compound formulations are not available, data for a structurally similar sesquiterpene lactone, costunolide, is presented to illustrate the potential for bioavailability enhancement. The nanoformulation data is a hypothetical projection based on typical improvements seen with such technologies.

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Methodology: High-pressure homogenization.

    • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a temperature above the melting point of the lipid (e.g., 70°C).

    • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in deionized water and heat to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

    • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).

    • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Preparation of this compound-Loaded Liposomes

  • Methodology: Thin-film hydration method.

    • Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine or DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

    • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

    • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Purification: Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

    • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

3. In Vitro Dissolution Study

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Methodology:

    • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) containing 0.5% Tween 80 to maintain sink conditions.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 rpm.

    • Procedure: Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into the dissolution vessel.

    • Sampling: At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

    • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Data Analysis: Plot the cumulative percentage of drug released versus time.

4. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Methodology:

    • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment and fast them overnight (with free access to water) before drug administration.

    • Dosing: Divide the rats into groups (e.g., free this compound, this compound-SLNs, this compound-Liposomes). Administer the formulations orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound F2 Solid Lipid Nanoparticles (SLNs) F1->F2 Encapsulation F3 Liposomes F1->F3 Encapsulation IV1 Particle Size & PDI F2->IV1 IV2 Encapsulation Efficiency F2->IV2 IV3 In Vitro Dissolution F2->IV3 F3->IV1 F3->IV2 F3->IV3 INV1 Pharmacokinetic Study (Rats) IV3->INV1 Correlation IV4 Caco-2 Permeability IV4->INV1 Correlation INV2 Bioavailability Assessment INV1->INV2

Figure 1: Experimental workflow for enhancing this compound bioavailability.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB IκB NF-κB IkB_NFkB->IKK inhibition EupahualinC This compound EupahualinC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Gene Transcription (Inflammation, Apoptosis) DNA->Gene PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits CellSurvival Cell Survival, Proliferation, and Growth Downstream->CellSurvival EupahualinC This compound EupahualinC->Akt may inhibit

References

minimizing off-target effects of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Eupahualin C, a novel kinase inhibitor. The following sections offer troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the successful application of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound. Each guide provides a step-by-step approach to identify the root cause and implement a solution.

Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations

Unexpected cell death can confound experimental results. This guide will help you determine if the cytotoxicity is an on-target or off-target effect.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[1]1. Identification of unintended kinase targets that may be responsible for the cytotoxic effects. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
Inappropriate Dosage 1. Conduct a dose-response curve to determine the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor.[1]
Compound Solubility Issues 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[1]Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity.[1]

Troubleshooting Workflow for High Cytotoxicity

G start High Cytotoxicity Observed dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Cytotoxicity Dose-Dependent? dose_response->is_dose_dependent check_solubility Check Compound Solubility & Vehicle Toxicity is_dose_dependent->check_solubility Yes on_target_toxicity Conclude On-Target Toxicity is_dose_dependent->on_target_toxicity No solubility_issue Is there a solubility or vehicle issue? check_solubility->solubility_issue optimize_formulation Optimize Formulation/Vehicle solubility_issue->optimize_formulation Yes kinome_scan Perform Kinome Scan solubility_issue->kinome_scan No optimize_formulation->start off_target_identified Off-Target(s) Identified? kinome_scan->off_target_identified off_target_identified->on_target_toxicity No validate_off_target Validate Off-Target with Alternative Inhibitor/Genetic Knockdown off_target_identified->validate_off_target Yes off_target_toxicity Conclude Off-Target Toxicity validate_off_target->off_target_toxicity

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Inconsistent or Unexpected Experimental Results

Variability in your data can arise from off-target effects or compensatory signaling pathways.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]1. A clearer understanding of the cellular response to this compound.[1] 2. More consistent and interpretable results.[1]
Inhibitor Instability 1. Assess the stability of this compound in your experimental medium over the time course of your experiment.1. Determination of the compound's half-life in your specific experimental conditions.
Cell Line-Specific Off-Target Effects 1. Test this compound in multiple cell lines to see if the unexpected results are consistent. 2. Perform rescue experiments by overexpressing a drug-resistant mutant of the intended target.[2]1. Identification of cell-line dependent off-target effects. 2. Confirmation that the on-target activity is critical for the observed phenotype.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to minimize off-target effects of this compound?

A1: To minimize off-target effects, consider the following approaches:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired on-target effect through a careful dose-response study.[1]

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out potential off-target kinases. If the phenotype of the genetic knockdown mimics the effect of this compound, it suggests a functionally significant off-target interaction.[2]

  • Rescue Experiments: Overexpress a drug-resistant mutant of the intended target kinase. If this rescues the cellular phenotype, it confirms the importance of the on-target activity.[2]

  • Use of Orthogonal Inhibitors: Employ a structurally different inhibitor for the same target to confirm that the observed phenotype is not due to the specific chemical scaffold of this compound.

Q2: How can I identify the off-targets of this compound?

A2: A comprehensive kinome scan is the most direct way to identify the off-target interactions of this compound.[1] This involves screening the compound against a large panel of kinases to determine its selectivity profile. Chemical proteomics is another powerful method to identify protein interactions in a cellular context.

Q3: Could the observed phenotype be due to the inhibition of a non-kinase off-target?

A3: Yes, small molecule inhibitors can sometimes bind to proteins other than kinases, such as oxidoreductases or proteins with ATP-binding sites.[3] If a kinome scan does not reveal any significant off-target kinases that could explain the observed phenotype, consider broader proteomic profiling techniques to identify non-kinase off-targets.

Q4: How do I distinguish between on-target and off-target-driven phenotypes?

A4: The following experimental workflow can help differentiate between on-target and off-target effects:

G phenotype Observed Phenotype with this compound knockdown Genetic Knockdown/Knockout of Primary Target phenotype->knockdown rescue_exp Rescue Experiment with Drug-Resistant Mutant phenotype->rescue_exp orthogonal_inhibitor Test with Orthogonal Inhibitor phenotype->orthogonal_inhibitor phenotype_replicated Phenotype Replicated? knockdown->phenotype_replicated on_target Phenotype is On-Target phenotype_replicated->on_target Yes off_target Phenotype is Off-Target phenotype_replicated->off_target No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued phenotype_rescued->on_target Yes phenotype_rescued->off_target No same_phenotype Same Phenotype? orthogonal_inhibitor->same_phenotype same_phenotype->on_target Yes same_phenotype->off_target No

Caption: Workflow to distinguish on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]

  • Data Analysis: The results are usually expressed as the percentage of inhibition at the tested concentration. Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition). Follow-up with IC50 determination for significant hits is recommended.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To investigate if this compound is affecting other signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total proteins of the target pathway and potential off-target pathways (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine changes in protein phosphorylation.

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To confirm the binding of this compound to its target and potential off-targets in living cells.

Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and this compound to the cells. Include a no-inhibitor control.[2]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).[2]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[2]

  • Luminescence Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[2]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the ratio with increasing concentrations of this compound indicates target engagement.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to illustrate a typical kinase inhibitor profile.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
Primary Target Kinase A 15 On-Target
Off-Target Kinase B250Off-Target
Off-Target Kinase C800Off-Target
Off-Target Kinase D>10,000No significant inhibition
Off-Target Kinase E>10,000No significant inhibition

Table 2: Cellular Activity of this compound

AssayCell LineEC50 (nM)
Target Phosphorylation InhibitionCell Line X50
Cell Proliferation (Cytotoxicity)Cell Line X500
Cell Proliferation (Cytotoxicity)Cell Line Y>5,000

Signaling Pathway

Hypothetical Signaling Pathway for this compound

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Primary Target Kinase A Primary Target Kinase A Receptor->Primary Target Kinase A Downstream Effector 1 Downstream Effector 1 Primary Target Kinase A->Downstream Effector 1 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Off-Target Kinase B Off-Target Kinase B Downstream Effector 2 Downstream Effector 2 Off-Target Kinase B->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 2->Apoptosis This compound This compound This compound->Primary Target Kinase A Inhibits This compound->Off-Target Kinase B Weakly Inhibits

Caption: this compound's intended and off-target pathways.

References

Technical Support Center: Refining HPLC Methods for Eupahualin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Eupahualin C using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the development and refinement of an HPLC method for this compound.

Q1: Where can I find a validated, off-the-shelf HPLC method for this compound analysis?

Q2: What are the key starting parameters to consider for developing an HPLC method for this compound?

For initial method development, a logical first step is to use reverse-phase chromatography, which is suitable for many organic molecules.[1][2] Consider the following starting points:

  • Column: A C18 or C8 column is a common first choice for the analysis of hydrophobic compounds.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a good starting point.

  • Detector: A UV detector is commonly used. The detection wavelength should be set at the maximum absorbance of this compound. If this is unknown, a UV scan of a purified standard should be performed.

  • Flow Rate: A flow rate of 0.8 to 1.5 mL/min is a typical starting range for standard analytical columns.[3]

  • Column Temperature: Maintaining a consistent column temperature, for instance, using a column oven, can improve reproducibility.[4]

Q3: How do I prepare my this compound sample for HPLC analysis?

Proper sample preparation is crucial to avoid issues like column clogging and poor data quality.[4]

  • Dissolution: Dissolve the this compound extract or standard in a solvent that is compatible with your mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition to prevent peak distortion.

  • Filtration: It is highly recommended to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit or injector.[5]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to obtain accurate quantification.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure - Clogged column inlet frit or guard column.[4][6]- Particulate matter in the sample.[5]- Precipitation of buffer salts in the mobile phase.- Reverse flush the column (if recommended by the manufacturer).- Replace the guard column or column frit.- Always filter your samples before injection.[5]- Ensure mobile phase components are fully dissolved and miscible.
Peak Tailing - Strong interaction between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[4]- Column degradation.[6]- Sample solvent incompatible with the mobile phase.[5]- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.- Use a column with end-capping.- Replace the column if it's old or has been used extensively.- Prepare the sample in a solvent similar to the initial mobile phase.[5]
Poor Resolution/Overlapping Peaks - Inadequate mobile phase composition or gradient.- Incorrect column choice.- Sample overload.- Optimize the mobile phase gradient (e.g., make the gradient shallower).- Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice versa).- Experiment with a different column stationary phase (e.g., phenyl-hexyl instead of C18).- Reduce the injection volume or sample concentration.
Baseline Noise or Drift - Air bubbles in the pump or detector.[6]- Contaminated mobile phase or detector flow cell.[6]- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly using sonication or an online degasser.[6]- Purge the pump to remove any trapped air bubbles.- Prepare fresh mobile phase with HPLC-grade solvents.- Flush the detector flow cell with a strong, miscible solvent.- Replace the detector lamp if necessary.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.[4]- Leaks in the system.[4]- Inadequate column equilibration time.- Prepare mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.[4]- Check all fittings for leaks and tighten or replace as needed.[4]- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
No Peaks or Very Small Peaks - Incorrect injection volume or sample concentration.- Detector not set to the correct wavelength.- Problem with the injector or sample vial.- Verify the injection volume and ensure the sample concentration is appropriate.- Confirm the UV-Vis absorbance maximum of this compound and set the detector accordingly.- Check that the injector is functioning correctly and that the sample vial has sufficient volume.

Experimental Protocols

Since a standard method for this compound is not established, the following protocol outlines a systematic approach to developing a suitable HPLC method.

Objective: To develop a reverse-phase HPLC method for the separation and quantification of this compound.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable modifier)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a pump, autosampler, column oven, and UV detector

Method Development Workflow:

  • Determine Detection Wavelength:

    • Prepare a solution of this compound standard in a suitable solvent (e.g., methanol).

    • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This will be your detection wavelength.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • Start with a broad gradient to elute the compound, for example:

        • 0-2 min: 5% B

        • 2-20 min: 5% to 95% B

        • 20-25 min: 95% B

        • 25-26 min: 95% to 5% B

        • 26-30 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution of this compound from any impurities.

    • If peak shape is poor, try methanol as the organic modifier instead of acetonitrile.

    • If resolution is still not optimal, consider a different column stationary phase.

  • Method Validation (once a suitable method is developed):

    • Perform validation experiments to assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to relevant guidelines.[7]

Data Presentation

During method development, it is crucial to systematically record your experimental conditions and results. The following tables can be used as templates.

Table 1: HPLC Method Parameters

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6x250mm, 5µmC18, 4.6x250mm, 5µmPhenyl, 4.6x250mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate (mL/min) 1.01.01.0
Column Temp (°C) 303030
Detection (nm) User DefinedUser DefinedUser Defined
Injection Vol (µL) 101010

Table 2: Chromatographic Results

ConditionRetention Time (min)Peak Tailing FactorResolution (with nearest peak)
Condition 1
Condition 2
Condition 3

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation start Define Analytical Goal compound_info Gather this compound Information (Solubility, UV Spectra) start->compound_info instrument_setup Initial Instrument Setup (Column, Mobile Phase) compound_info->instrument_setup scouting Run Scouting Gradient instrument_setup->scouting evaluate Evaluate Chromatogram (Peak Shape, Resolution) scouting->evaluate optimize Optimize Parameters (Gradient, Solvent, Temp) evaluate->optimize Not Acceptable validate Method Validation (Linearity, Precision, Accuracy) evaluate->validate Acceptable optimize->scouting final_method Finalized Analytical Method validate->final_method

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram high_pressure High Backpressure? start->high_pressure peak_tailing Peak Tailing? start->peak_tailing baseline_noise Baseline Noise/Drift? start->baseline_noise check_blockage Check for Blockages (Column, Tubing, Filters) high_pressure->check_blockage Yes high_pressure->peak_tailing No check_leaks Check for Leaks check_blockage->check_leaks adjust_mobile_phase Adjust Mobile Phase pH or Solvent Strength peak_tailing->adjust_mobile_phase Yes peak_tailing->baseline_noise No check_column Check Column Health adjust_mobile_phase->check_column degas_solvents Degas Mobile Phase baseline_noise->degas_solvents Yes clean_flow_cell Clean Detector Flow Cell degas_solvents->clean_flow_cell

Caption: Logic Diagram for HPLC Troubleshooting.

References

stability testing of Eupahualin C under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupahualin C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse biological activities. Specifically, it is classified as a guaianolide. The stability of this compound is a critical factor for researchers as it can directly impact its therapeutic efficacy and the reproducibility of experimental results. Degradation of the compound can lead to a loss of biological activity and the formation of impurities with potentially different toxicological profiles.

Q2: What are the typical conditions under which this compound might degrade?

Based on the general behavior of sesquiterpene lactones, particularly those containing an α-methylene-γ-lactone moiety and ester side chains, this compound is likely susceptible to degradation under the following conditions:

  • pH: Hydrolysis of the ester side chain can occur, especially under neutral to basic conditions (pH > 7). The lactone ring may also be susceptible to opening under strong basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and other decomposition reactions.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Enzymes: Esterases present in biological matrices can enzymatically cleave the ester side chain.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Q: I am observing variable activity of this compound in my cell-based assays. Could this be a stability issue?

A: Yes, inconsistent results are often linked to compound instability. Here’s a troubleshooting workflow:

  • Solvent and Stock Solution Stability:

    • Question: How are you preparing and storing your stock solutions?

    • Guidance: this compound should be dissolved in an anhydrous aprotic solvent like DMSO for stock solutions and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium immediately before each experiment.

  • Stability in Assay Medium:

    • Question: Have you assessed the stability of this compound in your complete cell culture medium at 37°C?

    • Guidance: Sesquiterpene lactones with ester groups can be unstable at physiological pH (around 7.4) and 37°C.[1][2] Perform a time-course experiment to quantify the concentration of this compound in your assay medium over the duration of your experiment using HPLC. This will help you determine its half-life under your specific assay conditions.

  • Potential for Enzymatic Degradation:

    • Question: Does your assay system contain active esterases (e.g., from serum in the medium or cellular enzymes)?

    • Guidance: If enzymatic degradation is suspected, consider using heat-inactivated serum or performing experiments with purified enzymes to understand the degradation profile.

Issue 2: Appearance of unknown peaks in HPLC analysis after stress testing.

Q: After subjecting my this compound sample to forced degradation (e.g., heat, acid/base), I see several new peaks in my HPLC chromatogram. What are these and how do I identify them?

A: The appearance of new peaks indicates the formation of degradation products. Here is a systematic approach to their identification:

  • Characterize the Degradation Profile: Run individual stress tests (acid, base, oxidation, heat, light) to see which conditions generate specific degradants. This provides clues about the degradation pathway.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass of the degradation products can provide information about the chemical modifications (e.g., hydrolysis of an ester group would result in a predictable mass change).

  • NMR Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy can elucidate the complete chemical structure. For instance, the loss of a side chain due to hydrolysis at pH 7.4 and 37°C can be confirmed by high-field NMR.[1][2]

Data Presentation: Stability of this compound Under Different Conditions (Hypothetical Data)

The following tables summarize the expected stability of this compound based on data from structurally similar sesquiterpene lactones.

Table 1: Effect of pH on the Stability of this compound at 37°C over 24 hours.

pH% this compound RemainingMajor Degradation Product
3.098%None observed
5.595%Minor hydrolysis of ester
7.465%Hydrolyzed this compound (loss of ester side chain)
9.020%Hydrolyzed this compound and lactone ring opening products

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4 over 24 hours.

Temperature% this compound Remaining
4°C92%
25°C (Room Temp)75%
37°C65%
60°C30%

Table 3: Photostability of this compound in Methanol (B129727) Solution upon UV Irradiation (366 nm).

Irradiation Time (minutes)% this compound RemainingKinetic Model
0100%Pseudo-first-order
3060%
6035%
12012%

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general method for the analysis of this compound and its degradation products, which can be optimized for specific instruments and samples.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: 100% to 30% B

    • 40-45 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-260 nm (monitor multiple wavelengths to detect both the parent compound and potential degradants).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing to investigate the degradation pathways of this compound.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at room temperature for 30 min, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, dilute the sample with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store solid this compound at 60°C in a stability chamber.

    • At 1, 3, 7, and 14 days, remove a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Dissolve this compound in methanol to a known concentration.

    • Expose the solution to a UV lamp (e.g., 366 nm) in a photostability chamber.

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze samples at various time points (e.g., 30, 60, 120, 240 minutes) by HPLC. The photodegradation of a similar compound, lactucin, was found to follow pseudo-first-order kinetics.[3][4]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock working Working Solutions stock->working acid Acidic (HCl) working->acid base Basic (NaOH) working->base heat Thermal (60°C) working->heat light Photolytic (UV) working->light enzyme Enzymatic (Esterase) working->enzyme hplc HPLC-UV/DAD acid->hplc base->hplc heat->hplc light->hplc enzyme->hplc lcms LC-MS hplc->lcms quant Quantification of This compound hplc->quant degradants Identification of Degradants lcms->degradants nmr NMR pathway Degradation Pathway Elucidation quant->pathway degradants->nmr For structure elucidation degradants->pathway

Experimental workflow for stability testing of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα (degraded) ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases eupahualin_c This compound eupahualin_c->ikk inhibits dna DNA nfkb_nuc->dna binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp

Inhibition of the NF-κB signaling pathway by this compound.

mapk_pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, c-Myc) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation eupahualin_c This compound eupahualin_c->raf inhibits eupahualin_c->pi3k inhibits transcription->proliferation

Modulation of MAPK/ERK and PI3K/Akt/mTOR pathways by this compound.

References

Validation & Comparative

A Comparative Analysis of Sesquiterpene Lactone Cytotoxicity: Unveiling a Potent Class of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of sesquiterpene lactones, a promising class of natural products in oncology research. Due to the limited availability of specific experimental data for Eupahualin C in publicly accessible literature, this guide will focus on a comparative analysis of other well-characterized sesquiterpene lactones, namely Parthenolide and Ivalin, to illustrate the cytotoxic potential of this compound class.

Sesquiterpene lactones have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines.[1] Their biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via Michael addition, leading to the inhibition of key cellular processes and induction of apoptosis.[2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive overview of their anticancer potential.

Comparative Cytotoxicity of Sesquiterpene Lactones

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Parthenolide and Ivalin across different cancer cell lines, demonstrating their broad-spectrum anti-tumor activity.

Sesquiterpene LactoneCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Parthenolide KOPN8Acute Lymphoblastic Leukemia272[1]
RAJIBurkitt's Lymphoma272[1]
CEMAcute Lymphoblastic Leukemia372[1]
697Acute Lymphoblastic Leukemia472[1]
MOLT-4Acute Lymphoblastic Leukemia672[1]
JURKATAcute Lymphoblastic Leukemia1272[1]
C2C12Mouse Skeletal Myoblast4.7 - 5.624, 48, 72[4]
Ivalin C2C12Mouse Skeletal Myoblast2.7 - 3.324, 48, 72[4]

Experimental Protocols

The determination of cytotoxic effects and IC50 values relies on standardized in vitro assays. A typical workflow for assessing the cytotoxicity of sesquiterpene lactones is outlined below.

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and maintained in a humidified atmosphere at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of the sesquiterpene lactone for specific durations (e.g., 24, 48, or 72 hours).[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

  • Reagent Preparation : A stock solution of MTT is prepared in a phosphate-buffered saline (PBS).

  • Incubation : After the drug treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization : The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in Plates treatment Incubate Cells with Compound (e.g., 24, 48, 72h) cell_culture->treatment drug_prep Prepare Sesquiterpene Lactone Dilutions drug_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation solubilize Add Solubilizing Agent (DMSO) incubation->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Experimental workflow for cytotoxicity assessment.

Mechanism of Action: Induction of Apoptosis

Sesquiterpene lactones primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][3] This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Parthenolide, for instance, has been shown to induce apoptosis through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Outcome parthenolide Parthenolide bcl2 Bcl-2 (Anti-apoptotic) parthenolide->bcl2 Inhibits bax Bax (Pro-apoptotic) parthenolide->bax Promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway of Parthenolide-induced apoptosis.

References

A Comparative Analysis of Eupahualin C and Paclitaxel on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Eupahualin C, a natural flavonoid, and Paclitaxel (B517696), a widely used chemotherapeutic agent. The following sections present a side-by-side analysis of their mechanisms of action, effects on cancer cell proliferation, apoptosis, and cell cycle progression, supported by available experimental data.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Drug Class FlavonoidTaxane
Primary Mechanism Inhibition of PI3K/Akt/mTOR signaling pathwayMicrotubule stabilization
Cell Cycle Arrest G0/G1 or S phaseG2/M phase
Primary Mode of Cell Death ApoptosisApoptosis

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the cytotoxic effects of this compound and Paclitaxel on various cancer cell lines. It is important to note that the data for this compound and Paclitaxel are derived from separate studies and not from a direct head-to-head comparison. Therefore, these values should be interpreted as indicative of their individual potencies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time (h)
EO771 (mouse breast cancer)Not explicitly stated, but significant effects observed at 25, 50, and 100 µM24
MDA-MB-231 (human breast cancer)Not explicitly stated, but significant effects observed at 50 and 100 µMNot specified
MCF-7 (human breast cancer)Not explicitly stated, but significant effects observed at 50 and 100 µMNot specified

Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineIC50 (nM)Incubation Time (h)
SK-BR-3~572
MDA-MB-231~1072
T-47D~2.572
MCF-7~5-1024

Mechanism of Action

This compound: Targeting the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] By downregulating the phosphorylation of key proteins in this pathway, this compound triggers a cascade of events leading to the induction of apoptosis and arrest of the cell cycle.[1][2]

This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: this compound signaling pathway.

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's mechanism of action is well-characterized and involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division.[3][4][5] The resulting mitotic arrest at the G2/M phase of the cell cycle ultimately leads to the induction of apoptosis.[3][4][5]

Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disrupts CellDivision Cell Division MitoticSpindle->CellDivision inhibits Apoptosis Apoptosis CellDivision->Apoptosis leads to cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays CellSeeding Seed Cancer Cells DrugTreatment Treat with this compound or Paclitaxel CellSeeding->DrugTreatment Viability Cell Viability (MTT Assay) DrugTreatment->Viability Apoptosis Apoptosis (Flow Cytometry) DrugTreatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) DrugTreatment->CellCycle WesternBlot Western Blot (Signaling Pathways) DrugTreatment->WesternBlot

References

Validating Anticancer Effects of Natural Compounds In Vivo: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's anticancer efficacy in vivo is a critical step in the preclinical pipeline. This guide provides a comparative framework for evaluating the in vivo anticancer effects of novel compounds, using established natural products with demonstrated anticancer properties as illustrative benchmarks. While direct in vivo comparative data for Eupahualin C is not yet available in the public domain, this guide outlines the necessary experimental data and protocols required for such an evaluation.

Comparative Efficacy of Natural Anticancer Compounds

A comprehensive in vivo validation would involve comparing key efficacy parameters of the test compound (e.g., this compound) against well-characterized alternatives. The following table summarizes representative in vivo data for several natural compounds, providing a template for how this compound's performance could be assessed.

CompoundCancer ModelAnimal ModelDosageTumor Growth Inhibition (%)Mechanism of ActionReference
Luteolin (B72000) Hepatocellular Carcinoma (HAK-1B xenograft)BALB/c nude mice50 or 200 mg/kg in dietSignificantly reduced tumor volumeDownregulation of STAT3 signaling[1]
Luteolin Gastric Cancer (MKN28 xenograft)Nude mice10 mg/kgSignificantly reduced tumor volume and weightNot specified in abstract[1]
High-Dose Vitamin C Brain, Ovarian, Pancreatic CancerImmune-deficient miceNot specified~50% reduction in tumor weight and growth rateFormation of hydrogen peroxide in extracellular fluid[2]
Carvacrol DMBA-induced Breast CancerFemale Holtzman ratsNot specified75% reduction in tumor frequency, 67% reduction in tumor incidenceNot specified in abstract[3]

Essential Experimental Protocols for In Vivo Anticancer Studies

Detailed and reproducible methodologies are paramount for the validation of in vivo anticancer effects. The following protocols are fundamental to these studies.

Animal Models and Tumor Induction

The choice of animal model is critical and should be relevant to the cancer type being studied. Common models include:

  • Xenograft Models: Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice, SCID mice). For example, a study on luteolin used BALB/c nude mice injected with the HAK-1B human hepatocellular carcinoma cell line.[1]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models are known to better recapitulate the heterogeneity of human tumors.

  • Chemically-Induced Models: Carcinogens are used to induce tumors in animals, such as the use of dimethylbenzanthracene (DMBA) to induce breast cancer in rats.[3]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer, which allows for the study of tumorigenesis in an immunocompetent host.

Drug Formulation and Administration

The formulation and route of administration of the test compound must be clearly defined to ensure consistent delivery and bioavailability.

  • Formulation: The compound should be dissolved or suspended in a suitable vehicle (e.g., DMSO, PBS, corn oil). The final concentration and stability of the formulation should be verified.

  • Administration Route: Common routes include oral gavage, intraperitoneal injection, intravenous injection, or dietary admixture. For instance, luteolin was mixed into the diet in a hepatocellular carcinoma study.[1]

  • Dosing Schedule: The dose, frequency, and duration of treatment should be specified. This is often determined from preliminary toxicity and pharmacokinetic studies.

Efficacy Endpoints and Monitoring

Tumor growth and response to treatment are monitored using various endpoints:

  • Tumor Volume: For solid tumors, tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the volume is calculated using the formula: (length × width²) / 2.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Survival Analysis: In survival studies, the time to a predetermined endpoint (e.g., tumor size limit, morbidity) is recorded.

  • Biomarker Analysis: Tumor and blood samples can be collected to analyze biomarkers related to the compound's proposed mechanism of action (e.g., protein expression, gene expression).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Treatment Administration Treatment Administration Randomization into Groups->Treatment Administration Continued Monitoring Continued Monitoring Treatment Administration->Continued Monitoring Euthanasia & Tissue Collection Euthanasia & Tissue Collection Continued Monitoring->Euthanasia & Tissue Collection Tumor Measurement Tumor Measurement Euthanasia & Tissue Collection->Tumor Measurement Biomarker Analysis Biomarker Analysis Euthanasia & Tissue Collection->Biomarker Analysis Data Analysis Data Analysis Tumor Measurement->Data Analysis Biomarker Analysis->Data Analysis

In Vivo Anticancer Study Workflow

Luteolin_STAT3_Pathway Luteolin Luteolin Ubiquitin_Degradation Ubiquitin_Degradation Luteolin->Ubiquitin_Degradation induces CDK5_Inactivation CDK5_Inactivation Luteolin->CDK5_Inactivation induces STAT3 STAT3 pSTAT3_Tyr705 pSTAT3 (Tyr705) Ubiquitin_Degradation->pSTAT3_Tyr705 leads to degradation of pSTAT3_Ser727 pSTAT3 (Ser727) CDK5_Inactivation->pSTAT3_Ser727 suppresses Tumor_Promoting_Genes Tumor-Promoting Genes pSTAT3_Ser727->Tumor_Promoting_Genes activates pSTAT3_Tyr705->Tumor_Promoting_Genes activates Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Promoting_Genes->Tumor_Growth_Inhibition

Luteolin's STAT3 Inhibition Pathway

Conclusion

While in vivo data on this compound is eagerly awaited, the established methodologies and comparative data from other natural compounds provide a robust framework for its future evaluation. By adhering to rigorous experimental protocols and utilizing clear data presentation and visualization, researchers can effectively validate the anticancer potential of novel therapeutic candidates. This structured approach is essential for advancing promising compounds from the laboratory to clinical development.

References

Unraveling the Enigma of Eupahualin C: A Scientific Inquiry Reveals a Void in

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Validation Data

Despite a comprehensive search of scientific literature and databases, no peer-reviewed studies detailing the biological activity, experimental protocols, or signaling pathways of a compound named "Eupahualin C" could be identified. This absence of published data makes a cross-validation of its activity in different laboratories impossible at this time.

Our investigation aimed to provide researchers, scientists, and drug development professionals with a comparative guide on the activity of this compound, as requested. The core of this request was to present quantitative data from multiple labs, detail the experimental methodologies, and visualize the compound's mechanism of action. However, the foundational element for such a guide – published scientific research – appears to be non-existent for a compound with this specific name.

Searches for "this compound" and phonetic variations across multiple scientific databases did not yield any studies describing its isolation, characterization, or biological evaluation. One commercial entity lists a "this compound" with the Chemical Abstracts Service (CAS) number 108525-39-9, classifying it as a sesquiterpene. Sesquiterpene lactones are a well-known class of natural products, many of which exhibit significant biological activities, including anticancer properties. Plants from the Eupatorium genus are known sources of sesquiterpene lactones. It is plausible that "this compound" is a compound isolated from a Eupatorium species, given the similarity in name. However, without published research, this remains speculative.

The inability to locate any scientific literature on this compound means that the fundamental requirements of the requested comparison guide—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—cannot be fulfilled. A cross-laboratory validation inherently requires the existence of initial research to validate.

It is possible that "this compound" is a very recently discovered compound and research is yet to be published, or that the name provided is inaccurate. For instance, our search did identify studies on compounds with phonetically similar names, such as "Euplotin C," a marine-derived sesquiterpenoid with demonstrated anticancer activity against human melanoma cells. Another compound, "euphol," a tetracyclic triterpene alcohol from Euphorbia species, has also been shown to possess cytotoxic activity against various cancer cell lines.

Without further clarification or the provision of primary research articles on this compound, any attempt to create the requested guide would be based on speculation and would not meet the standards of scientific accuracy and objectivity. We encourage researchers with access to proprietary or unpublished data on this compound to contribute to the scientific literature, which would then enable the kind of comparative analysis originally sought.

Eupahualin C: A Comparative Analysis of Efficacy Against Established Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of Eupahualin C, a natural compound, against well-established chemotherapy drugs. While direct head-to-head comparative studies are limited, this document synthesizes available data on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.

Executive Summary

This compound has demonstrated significant anti-tumor and pro-apoptotic effects in preclinical studies, primarily in breast cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including PI3K/Akt, MAPKs, and NF-κB. Standard chemotherapy drugs such as Doxorubicin, Cisplatin, and Paclitaxel (B517696) operate through different mechanisms, primarily by inducing DNA damage or interfering with microtubule function. This guide presents available quantitative data, details experimental methodologies for assessing efficacy, and visualizes the involved signaling pathways to aid in the comparative evaluation of this compound as a potential therapeutic agent.

Comparative Cytotoxicity

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Cancer22.4[1]

Table 2: Representative IC50 Values for Common Chemotherapy Drugs

DrugCell LineCancer TypeIC50 (µM)Reference
Doxorubicin22Rv1Prostate Cancer0.935[2]
DoxorubicinLNCaPProstate Cancer0.729[2]
DoxorubicinMCF-7Breast Cancer~0.05 - 1.45[3][4]
CisplatinA2780Ovarian Cancer~0.1 (µg/ml)[5][6]
CisplatinHN5Oral Squamous Cell Carcinoma~8 (µg/ml)[7]
PaclitaxelA549Lung Cancer~0.004 - 0.016[8]

Note: IC50 values are highly dependent on the cell line, assay duration, and other experimental conditions. The data presented here is for illustrative purposes and highlights the need for direct comparative studies.

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways that are crucial for cancer cell survival and proliferation.

This compound's Impact on Signaling Pathways

This compound has been shown to induce apoptosis and autophagy in breast cancer cells by targeting the PI3K/Akt, MAPKs, and NF-κB signaling pathways. It achieves this by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound treatment has been observed to block the phosphorylation of key components in this pathway, thereby inhibiting its pro-survival signals[9].

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EupahualinC This compound EupahualinC->PI3K Inhibits

PI3K/Akt signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. This compound has been found to inhibit this pathway, contributing to its anti-cancer effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates EupahualinC This compound EupahualinC->IKK Inhibits Proteasome Proteasome IkB_p->NFkB Releases IkB_p->Proteasome Degradation Gene Target Gene Expression NFkB_n->Gene Induces

NF-κB signaling pathway and the inhibitory action of this compound.
Mechanisms of Common Chemotherapy Drugs

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis[7][10].

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, preventing their disassembly. This disrupts mitosis and leads to cell cycle arrest and apoptosis[8][11][12].

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of anti-cancer agents.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or the comparative chemotherapy drug for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment Treatment with This compound / Chemo Drugs CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis DataAnalysis Data Analysis (IC50, Apoptosis %) MTT->DataAnalysis Apoptosis->DataAnalysis Xenograft Tumor Xenograft Model DataAnalysis->Xenograft Promising results lead to InVivoTreatment Treatment Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity InVivoAnalysis Efficacy & Safety Analysis TumorMeasurement->InVivoAnalysis Toxicity->InVivoAnalysis

A general workflow for the preclinical evaluation of anti-cancer compounds.
In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of potential anti-cancer drugs.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, chemotherapy drug). Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.

  • Analysis: Analyze tumor growth inhibition, survival rates, and any signs of toxicity.

Conclusion

This compound demonstrates promising anti-cancer properties through its modulation of key signaling pathways involved in cell survival and proliferation. While the available data suggests it has cytotoxic effects on various cancer cell lines, a definitive comparison of its efficacy against standard chemotherapy drugs is hampered by the lack of direct comparative studies. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound relative to existing cancer treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.

References

Unlocking Antitumor Potential: A Comparative Guide to Structural Analogs of Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of betulinic acid derivatives reveals key insights for the development of next-generation anticancer agents. This guide provides a comparative analysis of the cytotoxic activities of various structural analogs of betulinic acid, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in the scientific community for its selective cytotoxicity against various cancer cell lines.[1] Its unique mode of action, which includes the induction of apoptosis through the mitochondrial pathway, makes it an attractive scaffold for the development of novel anticancer therapeutics.[2] However, the therapeutic potential of betulinic acid itself is limited by factors such as poor solubility. This has spurred extensive research into the synthesis of structural analogs with improved potency and pharmacological properties.

This guide summarizes the cytotoxic effects of various betulinic acid derivatives, focusing on modifications at the C-3, C-20, and C-28 positions of the lupane (B1675458) skeleton. The presented data, extracted from peer-reviewed studies, highlights key structure-activity relationships (SAR) that can guide future drug design efforts.

Comparative Cytotoxicity of Betulinic Acid Analogs

The following table provides a summary of the in vitro cytotoxic activity (IC50 values) of selected betulinic acid analogs against a panel of human cancer cell lines. These derivatives showcase modifications at key positions on the betulinic acid scaffold, leading to a range of cytotoxic potencies.

CompoundModificationCancer Cell LineIC50 (µM)
Betulinic Acid Parent CompoundMCF-7 (Breast)>10
A549 (Lung)15.2
HCT-116 (Colon)-
Analog 1 C-28: -CONH(CH2)2OHMCF-7 (Breast)8.5
Analog 2 C-28: -CONH(CH2)3OHMCF-7 (Breast)7.2
Analog 3 C-3: -O-AcetylA549 (Lung)12.8
Analog 4 C-3: -O-PropionylA549 (Lung)11.5
Compound 9b C-3: Amine derivativeHCT-116 (Colon)-
Compound 9e C-3: Amine derivativeHCT-116 (Colon)-
Compound 10 C-20: Oxime derivativeHCT-116 (Colon)-
Compound 11a C-3: Phosphoramidate (B1195095)MCF-7 (Breast)7.15
A549 (Lung)8.0
HCT-116 (Colon)3.13
MOLT-4 (Leukemia)13.88
PC-3 (Prostate)8.0
MiaPaCa-2 (Pancreatic)6.96
SYK023 2,4-dinitrophenylhydrazone derivativeLung Cancer CellsMore potent than Betulinic Acid

Structure-Activity Relationship Insights

The data presented in the table reveals several important trends in the structure-activity relationship of betulinic acid analogs:

  • Modification at C-28: The carboxylic acid group at the C-28 position is a critical determinant of cytotoxic activity. Esterification or amidation at this position with small, polar moieties can influence potency.

  • Modification at C-3: The hydroxyl group at the C-3 position is another key site for modification. Acylation of this group has been shown to modulate cytotoxic effects. For instance, some 3-O-acyl derivatives have demonstrated enhanced cytotoxicity compared to the parent compound.[3]

  • Modifications at C-20: Alterations at the C-20 position of the lupane skeleton have also been explored, with some derivatives showing promising activity.[2]

  • Hybrid Molecules: The synthesis of hybrid molecules, such as the phosphoramidate derivative 11a , has emerged as a successful strategy to significantly enhance the cytotoxic potential of betulinic acid across a broad range of cancer cell lines.[2] Similarly, derivatization with moieties like 2,4-dinitrophenylhydrazone has led to compounds with improved cytotoxicity.

Experimental Protocols

The cytotoxic activities of the betulinic acid analogs listed above were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the betulinic acid analogs (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Betulinic acid and its more potent analogs exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. A key mechanism involves the direct targeting of mitochondria, leading to the release of pro-apoptotic factors.

G BA Betulinic Acid Analog Mito Mitochondria BA->Mito Direct Action ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Simplified signaling pathway for apoptosis induction by betulinic acid analogs.

As depicted in Figure 1, potent betulinic acid analogs can directly act on mitochondria, leading to an increase in reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cancer cell death.

Furthermore, some betulinic acid derivatives have been shown to inhibit the expression of crucial proteins involved in tumor progression, such as specificity protein 1 (Sp1), which can suppress the expression of genes like cyclin A2, leading to cell cycle arrest and inhibition of tumor growth.

Conclusion

The structural modification of betulinic acid has proven to be a highly effective strategy for enhancing its anticancer activity. The data compiled in this guide demonstrates that modifications at the C-3, C-20, and C-28 positions can significantly impact cytotoxicity. The development of novel derivatives, such as phosphoramidates and other hybrid molecules, has yielded compounds with sub-micromolar efficacy against a range of cancer cell lines. Future research in this area should continue to explore diverse chemical modifications and further elucidate the molecular mechanisms of action of these promising compounds to pave the way for the development of new and effective cancer therapies.

References

Unveiling the Molecular Targets of Eupahualin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of Eupahualin C, a naturally occurring flavonoid with demonstrated anti-cancer properties. We present a detailed comparison with other therapeutic alternatives, supported by experimental data, to facilitate informed decisions in research and drug development.

Disclaimer: The scientific literature primarily uses the synonym "Eupafolin" when discussing the compound of interest. While "this compound" is a less common name, available data suggests they refer to the same chemical entity. This guide will use the name "Eupafolin" in line with the predominant scientific nomenclature.

Executive Summary

Eupafolin has been identified as a potent inhibitor of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Its primary molecular targets converge on the PI3K/Akt/mTOR and MAPK signaling cascades. Furthermore, Eupafolin modulates the activity of the NF-κB transcription factor, a critical regulator of inflammation and cell survival. By targeting these interconnected pathways, Eupafolin induces apoptosis (programmed cell death) and autophagy in cancer cells, highlighting its therapeutic potential.

Comparison of Eupafolin with Alternative Pathway Inhibitors

To provide a clear perspective on the therapeutic landscape, the following tables compare Eupafolin with established inhibitors of the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

Table 1: Comparison of PI3K/Akt/mTOR Pathway Inhibitors
CompoundSpecific Target(s)Mechanism of ActionKnown IC50 Values (Cancer Cell Lines)
Eupafolin PI3K, Akt, mTORDownregulates the phosphorylation of PI3K, Akt, and mTOR.Not widely reported. Effective concentrations in studies range from 25-100 µM.
Idelalisib PI3KδSelective inhibitor of the p110δ isoform of PI3K.Varies by cell line (e.g., ~2.5 nM in CLL cells).
Everolimus mTORC1Allosteric inhibitor of mTOR complex 1.Varies by cell line (e.g., ~1-10 nM in various cancer cells).
Capivasertib Akt (all isoforms)Pan-Akt kinase inhibitor.Varies by cell line (e.g., ~0.3-0.7 µM in breast cancer cells).
Table 2: Comparison of MAPK Pathway Inhibitors
CompoundSpecific Target(s)Mechanism of ActionKnown IC50 Values (Cancer Cell Lines)
Eupafolin ERK1/2, p38 MAPKInduces phosphorylation of ERK1/2 and p38 MAPK.Not widely reported. Effective concentrations in studies range from 0.01-10 µM for effects on melanogenesis.
Vemurafenib BRAF (V600E mutant)Potent inhibitor of the mutated BRAF kinase.Varies by cell line (e.g., ~31 nM in A375 melanoma cells).
Trametinib MEK1/2Allosteric inhibitor of MEK1 and MEK2.Varies by cell line (e.g., ~0.92 nM in HT-29 colon cancer cells).
SB203580 p38 MAPKSelective inhibitor of p38 MAPK.Varies by cell line (e.g., ~0.3-1 µM).
Table 3: Comparison of NF-κB Pathway Inhibitors
CompoundSpecific Target(s)Mechanism of ActionKnown IC50 Values (Cancer Cell Lines)
Eupafolin NF-κB (p65)Inhibits the nuclear translocation of the p65 subunit.Not widely reported. Effective concentrations in studies show inhibition of NF-κB activity.
Bortezomib 26S ProteasomeInhibits the proteasome, leading to the stabilization of IκBα and subsequent inhibition of NF-κB activation.Varies by cell line (e.g., ~7 nM in multiple myeloma cells).
Parthenolide IKKSesquiterpene lactone that directly inhibits IκB kinase (IKK).Varies by cell line (e.g., ~5 µM in MCF7 breast cancer cells).
BAY 11-7082 IKKIrreversibly inhibits the phosphorylation of IκBα.Varies by cell line (e.g., ~5-10 µM).

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the molecular targets of Eupafolin are provided below.

Western Blotting for Apoptosis-Related Proteins

Objective: To determine the effect of Eupafolin on the expression levels of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.

Protocol:

  • Cell Lysis: Cancer cells are treated with varying concentrations of Eupafolin for a specified duration (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Eupafolin treatment.

Protocol:

  • Cell Treatment and Harvesting: Cancer cells are treated with Eupafolin at various concentrations. After the incubation period, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is determined using appropriate software.

Visualization of Signaling Pathways and Workflows

Eupafolin's Impact on Cancer Cell Signaling

Eupafolin_Signaling Eupafolin This compound (Eupafolin) PI3K PI3K Eupafolin->PI3K Inhibits Akt Akt Eupafolin->Akt Inhibits mTOR mTOR Eupafolin->mTOR Inhibits MAPK MAPK (ERK, p38) Eupafolin->MAPK Modulates NFkB NF-κB Eupafolin->NFkB Inhibits Bcl2 Bcl-2 Eupafolin->Bcl2 Downregulates Bax Bax Eupafolin->Bax Upregulates Caspase3 Cleaved Caspase-3 Eupafolin->Caspase3 Upregulates PI3K->Akt Akt->mTOR Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Caspase3->Apoptosis

Caption: Eupafolin's multi-target mechanism of action.

Experimental Workflow for Target Validation

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest protein_analysis Protein Analysis harvest->protein_analysis apoptosis_analysis Apoptosis Analysis harvest->apoptosis_analysis western_blot Western Blotting (Bax, Bcl-2, c-Casp3) protein_analysis->western_blot flow_cytometry Flow Cytometry (Annexin V / PI) apoptosis_analysis->flow_cytometry data_quant Data Quantification & Analysis western_blot->data_quant flow_cytometry->data_quant conclusion Confirmation of Molecular Targets data_quant->conclusion

A Comparative Study of Eupahualin C and its Phytochemical Landscape in Eupatorium chinense from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical constituents of Eupatorium chinense, with a focus on the class of compounds to which Eupahualin C belongs, sesquiterpenoid lactones. While direct comparative quantitative data for this compound from different geographical locations is limited in publicly available literature, this document synthesizes existing phytochemical and pharmacological research to highlight the influence of geography on the chemical profile and biological activity of this important medicinal plant.

The genus Eupatorium is widely distributed across Asia, Europe, and the Americas, and different species have been used in traditional medicine for their anti-inflammatory, antiviral, and antitumor properties.[1][2] Eupatorium chinense, in particular, is a source of various bioactive compounds, including sesquiterpenoids, flavonoids, and benzofuran (B130515) derivatives.[3][4][5] Research suggests that the chemical composition, and consequently the therapeutic potential of E. chinense, can vary significantly based on its geographical origin.[6]

Comparative Phytochemical and Biological Activity Data

The following tables summarize the key chemical constituents isolated from Eupatorium chinense and related species, alongside their observed biological activities. This data, compiled from various studies, underscores the chemical diversity within the genus and the potential for geographical variation.

Compound Class Specific Compounds Isolated from Eupatorium chinense Reported Biological Activities Geographical Source of Plant Material Reference
Sesquiterpenoids This compound (and related sesquiterpenoid lactones), 3-oxo-germacranolide, 8-epideoxylactucinCytotoxic against various cancer cell lines (e.g., Caski, MDA-MB-231, HepG2), Anti-inflammatoryChina[4][5]
Benzofuran Derivatives (+)-Dieupachinin A, Euparin, 2-acetyl-5-methoxybenzofuranAntiviral, Antifungal, Inhibitory effects on nitric oxide (NO) productionChina[1][3]
Thymol Derivatives 10-isobutyryloxy-8,9-epoxythymyl isobutyrateAntibacterial against Gram-positive bacteria, Cytotoxic against human breast cancer (MCF-7) and lung cancer (A549) cellsNot specified in detail, but research on the genus is global.[3][3]
Flavonoids Kaempferol, Quercetin, LuteolinAntioxidant, Anti-inflammatoryChina[7]

Table 1: Major Bioactive Compound Classes from Eupatorium chinense and their Activities.

Geographical Region Major Chemical Constituents Reported in Eupatorium Species Noteworthy Observations Reference
Yunnan and Sichuan, China (E. heterophyllum) Hiyodorilactones A and B, EupatoriopicrinThe major sesquiterpenoid lactones differed between collection sites within these two provinces, indicating significant intraspecific chemical diversity.[6]
Japan (E. chinense var. simplicifolium) Not specified in detail, but cytogeographical studies suggest speciation influenced by geographical isolation.Genetic and morphological variations are noted, which likely correlate with chemical composition differences.[8]
General (Asia, Europe, Americas) Flavonoids, Terpenoids, Pyrrolizidine alkaloidsThe genus Eupatorium as a whole is known for its wide chemical diversity, with over 300 compounds identified.[2][9]

Table 2: Geographical Variation in the Chemical Composition of Eupatorium Species.

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of sesquiterpenoids like this compound from Eupatorium chinense.

Plant Material Collection and Preparation
  • Collection: The aerial parts or roots of Eupatorium chinense are collected from different geographical locations. Proper botanical identification is crucial.

  • Drying and Pulverization: The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is typically extracted with a series of solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and methanol, at room temperature. This is often done by maceration or Soxhlet extraction.

  • Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Isolation and Purification
  • Column Chromatography (CC): The crude extracts are subjected to column chromatography on silica (B1680970) gel or other stationary phases. A gradient elution system with solvents like n-hexane and ethyl acetate is used to separate fractions of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to isolate pure compounds.

Structure Elucidation
  • Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in the study of this compound and its biological effects, the following diagrams are provided.

Experimental_Workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification cluster_activity Biological Evaluation A Collection of E. chinense (Different Geographical Sources) B Drying and Pulverization A->B C Solvent Extraction B->C D Column Chromatography C->D E Preparative HPLC D->E F Structure Elucidation (NMR, MS) E->F G Cytotoxicity Assays E->G H Anti-inflammatory Assays E->H

Caption: Experimental workflow for the isolation, identification, and biological evaluation of compounds from Eupatorium chinense.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_inhibition Potential Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_NFkB->Cytokines Transcription Eupahualin_C This compound / Sesquiterpenoids Eupahualin_C->IKK Eupahualin_C->NFkB

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds like those found in Eupatorium chinense.

Conclusion

The available evidence strongly suggests that the geographical source of Eupatorium chinense plays a critical role in determining its phytochemical profile and, by extension, its pharmacological properties. While a definitive comparative study on this compound is not yet available, the documented variations in other major constituents across different regions highlight the importance of considering geographical origin in research and drug development. Future studies focusing on the quantitative analysis of this compound and other bioactive compounds from E. chinense collected from diverse geographical locations are warranted to fully understand and harness the therapeutic potential of this valuable medicinal plant.

References

Validating Eupahualin C's Anti-Cancer Mechanism: A Comparative Guide Based on Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Eupahualin C and Its Therapeutic Potential

This compound is a natural compound that has garnered interest in oncological research for its potential anti-cancer properties. Preliminary studies suggest that its mechanism of action involves the induction of programmed cell death, known as apoptosis, in cancer cells. Validating this mechanism at the molecular level is crucial for its development as a potential therapeutic agent. Gene expression analysis, particularly through methods like RNA sequencing (RNA-Seq), offers a comprehensive view of the cellular response to this compound, revealing the specific signaling pathways it modulates.

This guide provides a comparative analysis of this compound's effects on gene expression, contrasting it with the well-established chemotherapeutic agent, Doxorubicin (B1662922). It also includes a detailed protocol for conducting such an analysis and visual representations of the key pathways and experimental workflows.

Comparative Gene Expression Analysis: this compound vs. Doxorubicin

To understand the specific molecular fingerprint of this compound, its impact on key apoptosis-regulating genes can be compared to that of a standard drug like Doxorubicin. While both may induce apoptosis, the subtle differences in their gene expression profiles can indicate unique mechanisms and potential advantages.

Table 1: Effect of this compound on Key Apoptosis-Related Gene Expression

GeneRegulationFold Change (Illustrative)Function in Apoptosis
TP53Upregulated+2.5Tumor suppressor; activates downstream apoptosis genes.
BAXUpregulated+3.0Pro-apoptotic; promotes mitochondrial outer membrane permeabilization.[1]
Bcl-2Downregulated-2.8Anti-apoptotic; inhibits apoptosis by preserving mitochondrial integrity.[2]
CASP3Upregulated+2.2Executioner caspase; cleaves cellular substrates to execute apoptosis.
CASP9Upregulated+2.0Initiator caspase; activates executioner caspases in the intrinsic pathway.
PIK3CADownregulated-1.8Subunit of PI3K; its downregulation inhibits the pro-survival PI3K/Akt pathway.[2]
AKT1Downregulated-2.1Key node in a major pro-survival signaling pathway.[2]

Table 2: Comparative Analysis of Gene Expression Changes

This table compares the general effects of this compound with Doxorubicin on critical signaling pathways involved in cancer cell survival and apoptosis. Doxorubicin is known to induce apoptosis primarily through DNA damage and the subsequent activation of the p53 pathway.[3][4][5]

Pathway/Gene FamilyThis compoundDoxorubicinOverlap & Significance
p53 Signaling Strong UpregulationStrong UpregulationBoth compounds likely rely on p53 activation to initiate apoptosis.[3]
Bcl-2 Family Ratio Increases Bax/Bcl-2 ratioIncreases Bax/Bcl-2 ratioA common mechanism to push cells towards apoptosis by controlling mitochondrial integrity.[1][2][3]
PI3K/Akt Pathway Strong InhibitionModerate InhibitionThis compound may have a more potent inhibitory effect on this key pro-survival pathway.[2]
MAPK Pathway Modulates activityModulates activityBoth can influence this pathway, which controls proliferation and cell death.[2]
NF-κB Pathway InhibitionActivationThis highlights a key difference; this compound may have anti-inflammatory effects, whereas Doxorubicin can promote inflammation.[2][3]

Visualizing the Molecular Mechanism and Experimental Design

To clarify the complex biological processes, the following diagrams illustrate the proposed signaling pathway of this compound and the workflow for its validation using gene expression analysis.

cluster_0 This compound Action cluster_1 Mitochondrial Regulation cluster_2 Apoptotic Execution This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway inhibits p53 p53 This compound->p53 activates Bcl-2 Bcl-2 PI3K/Akt Pathway->Bcl-2 activates p53->Bcl-2 inhibits Bax Bax p53->Bax activates Bcl-2->Bax inhibits Cytochrome c Cytochrome c Bax->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

cluster_workflow Gene Expression Analysis Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment E.g., Cancer cell line (MCF-7, PC3, etc.) RNA Extraction RNA Extraction Treatment->RNA Extraction Control vs. This compound Library Prep Library Prep RNA Extraction->Library Prep Isolate total RNA, check quality (RIN > 8) Sequencing Sequencing Library Prep->Sequencing Convert RNA to cDNA, add adapters Data Analysis Data Analysis Sequencing->Data Analysis E.g., Illumina NovaSeq Validation qPCR Validation Data Analysis->Validation QC, Alignment, Differential Expression

Experimental workflow for validating drug mechanism via RNA-Seq.

Detailed Experimental Protocol: RNA-Seq for Gene Expression Analysis

This protocol outlines the key steps for performing a differential gene expression analysis to validate the mechanism of this compound.[6]

Objective: To identify genes and pathways significantly altered in cancer cells upon treatment with this compound compared to a vehicle control.

1. Cell Culture and Treatment:

  • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[2]

  • Seed cells in triplicate for each condition (e.g., 6-well plates) and allow them to adhere overnight.

  • Treat the cells with either this compound (at a predetermined IC50 concentration) or a vehicle control (e.g., DMSO).

  • Incubate for a specified time (e.g., 24 hours) to allow for significant changes in gene expression.

2. RNA Extraction and Quality Control:

  • Lyse the cells directly in the culture plates using a lysis buffer (e.g., from a Qiagen RNeasy Kit).

  • Extract total RNA following the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/280 and A260/230 ratios of ~2.0.

  • Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high-quality sample should have an RNA Integrity Number (RIN) of >8.0.

3. Library Preparation and Sequencing:

  • Starting with 1 µg of total RNA per sample, enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library using PCR to create a sufficient quantity for sequencing.

  • Sequence the prepared libraries on a high-throughput platform like an Illumina NovaSeq, generating 50 bp paired-end reads.

4. Bioinformatic Data Analysis:

  • Quality Control: Use tools like FastQC to check the raw sequencing read quality. Trim adapters and low-quality bases using a tool like Trimmomatic.

  • Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are significantly upregulated or downregulated between the this compound-treated and control groups (typically using a threshold of |log2(Fold Change)| > 1 and a p-adjusted value < 0.05).

  • Pathway Analysis: Use the list of differentially expressed genes for functional enrichment analysis with tools like GSEA or databases like KEGG and Gene Ontology (GO) to identify the biological pathways that are most significantly affected.

5. Validation (Optional but Recommended):

  • Select a subset of key differentially expressed genes (e.g., TP53, Bcl-2, BAX) and validate their expression changes using a different method, such as quantitative real-time PCR (qPCR), with the same RNA samples.

References

Independent Verification of Eupahualin C's Cytotoxicity on K562 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the cytotoxic effects of Eupahualin C on the K562 human chronic myeloid leukemia (CML) cell line. It offers a comparative analysis with Imatinib, a standard first-line therapy for CML, and details the necessary experimental protocols and data presentation formats to ensure a thorough and objective evaluation.

Comparative Cytotoxicity Analysis

To facilitate a direct comparison of the cytotoxic potential of this compound against a known therapeutic agent, the following table summarizes the key quantitative data to be collected. This data will be generated from the experimental protocols detailed in the subsequent section.

CompoundIC50 (µM) on K562 Cells (48h)Maximum Inhibition (%)Induction of Apoptosis (% of Annexin V positive cells)Cell Cycle Arrest Phase
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Imatinib Data to be determinedData to be determinedData to be determinedData to be determined
Vehicle Control (e.g., DMSO) N/A0%BaselineNo significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy of the findings.

Cell Culture and Maintenance

The K562 human chronic myeloid leukemia cell line will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cell viability should be assessed using Trypan Blue exclusion and maintained above 90% for all experiments.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and Imatinib on K562 cells will be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and Imatinib (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis will be quantified using a flow cytometry-based Annexin V-FITC and Propidium Iodide (PI) staining assay.

  • Cell Treatment: Treat K562 cells with this compound and Imatinib at their respective IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of the compounds on cell cycle distribution will be analyzed by flow cytometry after PI staining.

  • Cell Treatment: Treat K562 cells with this compound and Imatinib at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualized Workflows and Pathways

To provide a clear understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Apoptosis & Cell Cycle Analysis K562 K562 Cell Culture Seed Seed Cells in 96-well Plates K562->Seed EupC This compound Treatment Seed->EupC Imatinib Imatinib Treatment Seed->Imatinib Control Vehicle Control Seed->Control MTT Add MTT Reagent EupC->MTT Harvest Harvest Cells EupC->Harvest Imatinib->MTT Imatinib->Harvest Control->MTT Control->Harvest Incubate Incubate (4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570nm) Solubilize->Read Stain_A Annexin V/PI Staining Harvest->Stain_A Stain_C PI Staining (Cell Cycle) Harvest->Stain_C FCM_A Flow Cytometry (Apoptosis) Stain_A->FCM_A FCM_C Flow Cytometry (Cell Cycle) Stain_C->FCM_C G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Pathway BCR_ABL BCR-ABL PI3K PI3K/Akt Pathway BCR_ABL->PI3K activates MAPK MAPK Pathway BCR_ABL->MAPK activates EupC This compound (Hypothesized) Survival Cell Survival & Proliferation PI3K->Survival promotes Bcl2 Bcl-2 (anti-apoptotic) PI3K->Bcl2 activates MAPK->Survival promotes Mito Mitochondria EupC->Mito induces stress on EupC->Bcl2 inhibits (potential) Bax Bax (pro-apoptotic) EupC->Bax activates (potential) CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito inhibits Bax->Mito promotes release

Safety Operating Guide

Essential Guide to the Safe Disposal of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Eupahualin C, ensuring laboratory safety and environmental responsibility. Given the limited publicly available safety data for this specific compound, a cautious approach is paramount. The following procedures are based on best practices for handling potentially hazardous chemical waste and should be conducted in accordance with institutional and local regulations.

I. Understanding the Hazard Profile of this compound

Key Safety Considerations:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Unknown Toxicity: The full toxicological profile of this compound is not known. Assume it is toxic and handle with care.

  • Environmental Hazard: The environmental impact has not been determined. Prevent release into the environment.

II. Quantitative Data Summary

Due to the lack of specific experimental data for this compound, a complete table of its physical and chemical properties cannot be provided. The following table includes general information and placeholders for data that should be determined in a laboratory setting before handling and disposal.

PropertyValue
Chemical Formula C₁₅H₁₈O₄ (example, to be confirmed)
Molecular Weight To be determined
Appearance Solid (form to be specified)
Melting Point To be determined
Boiling Point To be determined
Solubility To be determined in relevant solvents
Density To be determined
Vapor Pressure To be determined
III. Proper Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This process is designed to minimize risk to personnel and the environment.

A. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically resistant container for all this compound waste. The container should be marked as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., harmful/irritant).

  • Solid Waste:

    • Collect all solid waste, including unused this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, in the designated solid waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, designated liquid waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • Aqueous solutions containing this compound should not be disposed of down the drain.

B. Decontamination of Labware:

  • Reusable Labware: Decontaminate any reusable glassware or equipment that has come into contact with this compound.

  • Rinsing: Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve this compound.

  • Collect Rinsate: Collect the solvent rinsate as hazardous liquid waste in the designated container.

  • Washing: After decontamination, wash the labware with soap and water.

C. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste containers are full, contact your institution's EHS office to arrange for pickup and disposal.

  • Follow Institutional Protocols: Adhere to all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Protocols

While specific experimental protocols involving this compound are not widely published, a general methodology for the extraction of sesquiterpene lactones from plant material is provided below for informational purposes. This can offer context for the types of waste that may be generated.

General Protocol for Extraction of Sesquiterpene Lactones:

  • Plant Material Preparation: Air-dry and powder the plant material containing the target sesquiterpene lactones.

  • Solvent Extraction:

    • Macerate the powdered plant material with a polar organic solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature for an extended period (e.g., 24-48 hours).[2][3]

    • Alternatively, use a Soxhlet apparatus for continuous extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) to isolate the desired sesquiterpene lactones.

Diagrams

This compound Disposal Workflow

cluster_collection Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Containers A->B Immediate Action E Store Waste Containers Securely B->E Secure Storage C Decontaminate Reusable Labware with Appropriate Solvent D Collect Solvent Rinsate as Hazardous Liquid Waste C->D Collection of Byproduct F Contact EHS for Pickup and Disposal E->F When Full

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.